(-)-ZK 216348
Description
Properties
Molecular Formula |
C24H23F3N2O5 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
(2R)-4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C24H23F3N2O5/c1-13-17-11-15(7-8-16(17)20(30)34-29-13)28-21(31)23(32,24(25,26)27)12-22(2,3)18-6-4-5-14-9-10-33-19(14)18/h4-8,11,32H,9-10,12H2,1-3H3,(H,28,31)/t23-/m1/s1 |
InChI Key |
VRZVKIJRJRBQJT-HSZRJFAPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Precision of a Selective Glucocorticoid Receptor Agonist: A Technical Guide to the Mechanism of Action of (-)-ZK 216348
For Researchers, Scientists, and Drug Development Professionals
(-)-ZK 216348, a novel nonsteroidal selective glucocorticoid receptor agonist (SEGRA), has emerged as a promising therapeutic candidate with a dissociated profile, separating the anti-inflammatory effects from the metabolic side effects commonly associated with conventional glucocorticoids.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Mechanism: Dissociation of Transactivation and Transrepression
The primary mechanism of action of this compound lies in its ability to preferentially induce transrepression over transactivation of glucocorticoid receptor (GR)-mediated gene expression.[2] Glucocorticoids exert their effects through two main pathways upon binding to the cytosolic GR:
-
Transactivation: The ligand-bound GR forms a homodimer, translocates to the nucleus, and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes. This process upregulates the expression of genes, some of which are associated with metabolic side effects like increased blood glucose.[1][2]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2] This pathway is largely responsible for the anti-inflammatory effects of glucocorticoids.
This compound demonstrates a significant dissociation between these two pathways, exhibiting potent anti-inflammatory activity comparable to traditional glucocorticoids like prednisolone, while showing markedly reduced transactivation-mediated side effects.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional activity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | IC50 (nM) |
| Glucocorticoid Receptor (GR) | 20.3[3][4] |
| Progesterone Receptor (PR) | 20.4[1][3][4][5] |
| Mineralocorticoid Receptor (MR) | 79.9[1][3][4][5] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Inhibited Cytokine | IC50 (nM) |
| Cytokine Production | Human PBMCs | LPS | TNF-α | 89[1][4] |
| Cytokine Production | Human PBMCs | LPS | IL-12 | 52[1][4] |
| Cytokine Expression | Caco-2 cells | TNF-α | IL-8 | - |
Table 3: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Parameter | ED50 |
| Croton oil-induced ear edema (mouse) | Ear edema inhibition | 0.02 µg/cm²[1] |
| Croton oil-induced ear edema (mouse) | Granulocyte infiltration inhibition | 0.03 µg/cm²[1] |
| Croton oil-induced ear edema (mouse) | Ear edema inhibition (systemic) | 2 mg/kg[1] |
| Croton oil-induced ear edema (rat) | Ear edema inhibition (systemic) | 2 mg/kg[1] |
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the mechanism of action of this compound.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.
Methodology:
-
Preparation of GR-containing cell lysate: A cell line recombinantly expressing the human full-length glucocorticoid receptor is used. The cells are harvested and lysed to obtain a cytosol fraction containing the receptor.
-
Competitive Binding: A constant concentration of a fluorescently labeled glucocorticoid (e.g., 1 nM Fluormone GS1) is incubated with the cell lysate.
-
Addition of Test Compound: Serial dilutions of this compound or a reference compound (e.g., dexamethasone) are added to the incubation mixture.
-
Incubation: The mixture is incubated at room temperature for one hour to allow for competitive binding to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization (FP) of the samples is measured. A high FP value indicates that the fluorescent ligand is bound to the large receptor molecule, while a low FP value indicates that it has been displaced by the test compound and is tumbling freely in the solution.
-
Data Analysis: The percentage of inhibition of the fluorescent ligand binding is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.
NF-κB Luciferase Reporter Assay
Objective: To assess the ability of this compound to inhibit NF-κB-mediated gene transcription (transrepression).
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or A549) is cultured and co-transfected with a full-length GR expression plasmid and a luciferase reporter plasmid containing NF-κB response elements. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
Cell Stimulation: After a period of incubation to allow for plasmid expression, the cells are stimulated with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.
-
Compound Treatment: Concurrently with or prior to stimulation, the cells are treated with various concentrations of this compound or a reference glucocorticoid.
-
Cell Lysis and Luciferase Assay: Following an appropriate incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of this compound on TNF-α-induced NF-κB activity is then calculated, and the IC50 value is determined.
Croton Oil-Induced Ear Edema in Mice
Objective: To evaluate the in vivo topical and systemic anti-inflammatory activity of this compound.
Methodology:
-
Animal Model: Male NMRI mice are used for this model.
-
Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse to induce an inflammatory response.
-
Topical Treatment: For topical administration, this compound is dissolved in the croton oil solution and applied directly to the ear.
-
Systemic Treatment: For systemic administration, this compound is administered subcutaneously at various doses prior to the application of croton oil.
-
Assessment of Edema: After a set period (e.g., 6 hours), the mice are euthanized, and a circular section is punched out from both the treated (right) and untreated (left) ears. The weight of each ear punch is measured.
-
Data Analysis: The difference in weight between the right and left ear punches is calculated as a measure of the edema. The percentage of inhibition of edema by the test compound is determined by comparing the treated groups to the vehicle control group. The ED50 value, the dose that causes 50% inhibition of edema, is then calculated.
-
Myeloperoxidase (MPO) Assay (Optional): To quantify granulocyte infiltration, ear tissue can be homogenized and the MPO activity, an enzyme characteristic of neutrophils, can be measured.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: GR signaling: Transactivation vs. Transrepression pathways.
Caption: Workflow for the Glucocorticoid Receptor Binding Assay.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Caption: Workflow for the Croton Oil-Induced Ear Edema Model.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Profile of (-)-ZK 216348: A Selective Glucocorticoid Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
(-)-ZK 216348 has emerged as a significant compound in the field of glucocorticoid research, distinguished by its properties as a selective glucocorticoid receptor (GR) agonist. This nonsteroidal compound exhibits a desirable pharmacological profile, characterized by a potent anti-inflammatory response with a reduced propensity for the side effects commonly associated with classical glucocorticoids. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways related to this compound, tailored for professionals in pharmaceutical research and development.
Core Properties and Mechanism of Action
Glucocorticoids exert their effects through two primary mechanisms: transactivation and transrepression.[1][2] Transactivation involves the GR homodimerizing and binding to glucocorticoid response elements (GREs) on DNA, leading to the expression of genes, a process linked to many of the adverse effects of glucocorticoids.[2][3] In contrast, transrepression, the cornerstone of the anti-inflammatory effects of glucocorticoids, involves the GR monomer interfering with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[2][3]
This compound is classified as a Selective Glucocorticoid Receptor Agonist (SEGRA) due to its significant dissociation between these two pathways. It demonstrates robust transrepressive activity while exhibiting markedly lower transactivation potential compared to conventional glucocorticoids like prednisolone (B192156) and dexamethasone.[1][2] This selectivity for the transrepression pathway is believed to be the basis for its improved therapeutic index.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the binding and functional properties of this compound in comparison to standard glucocorticoids.
Table 1: Receptor Binding Affinity
| Compound | Glucocorticoid Receptor (GR) IC₅₀ (nM) | Progesterone Receptor (PR) IC₅₀ (nM) | Mineralocorticoid Receptor (MR) IC₅₀ (nM) |
| This compound | 20.3[5][6] | 20.4[3][5] | 79.9[3][5] |
Table 2: In Vitro Functional Activity - Transrepression
| Compound | Inhibition of IL-8 (THP-1 cells) IC₅₀ (nM) | Inhibition of TNF-α (PBMCs) IC₅₀ (nM) | Inhibition of IL-12 (PBMCs) IC₅₀ (nM) |
| This compound | ~14-fold less potent than DEX[1] | 89[3][6] | 52[3][6] |
| Prednisolone | 2-fold more potent than ZK 216348[1] | - | - |
| Dexamethasone | Potent inhibitor[1] | More potent than ZK 216348[7] | More potent than ZK 216348[7] |
DEX: Dexamethasone, PBMCs: Peripheral Blood Mononuclear Cells
Table 3: In Vitro Functional Activity - Transactivation
| Compound | Tyrosine Aminotransferase (TAT) Induction (Hepatoma cells) |
| This compound | ~60-fold less potent than Prednisolone; >300-fold less potent than Dexamethasone[1] |
| Prednisolone | Potent inducer[1] |
| Dexamethasone | Potent inducer[1] |
Table 4: In Vivo Anti-inflammatory Activity
| Compound | Croton Oil-Induced Ear Edema Inhibition (mice) ED₅₀ (µg/cm²) |
| This compound | 0.02[3] |
| Prednisolone | Comparable potency to ZK 216348[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental evaluation of this compound, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Glucocorticoid Receptor Binding Assay
This assay determines the binding affinity of the test compound to the glucocorticoid receptor. A common method is a competitive binding assay using fluorescence polarization.
-
Principle: A fluorescently labeled glucocorticoid ligand (tracer) binds to the GR, resulting in a high fluorescence polarization value. When a test compound competes with the tracer for binding to the GR, the tracer is displaced, leading to a decrease in the polarization value.
-
Materials:
-
Recombinant human glucocorticoid receptor
-
Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)
-
Assay buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, 20 mM sodium molybdate, pH 7.6)
-
Test compound (this compound) and reference compounds (Dexamethasone)
-
96-well black microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
In a 96-well plate, add the GR, the fluorescent tracer, and the test/reference compound dilutions.
-
Include control wells for 0% competition (GR + tracer) and 100% competition (GR + tracer + a high concentration of unlabeled dexamethasone).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the tracer binding.
-
In Vitro Transrepression Assay: IL-8 Suppression in THP-1 Cells
This assay measures the ability of the test compound to inhibit the production of the pro-inflammatory cytokine IL-8.
-
Cell Line: Human monocytic cell line THP-1.
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) as an inflammatory stimulus
-
Test compound (this compound) and reference compounds
-
96-well cell culture plates
-
ELISA kit for human IL-8
-
-
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of approximately 2 x 10⁴ cells/well and, if desired, differentiate them into macrophage-like cells with a low concentration of PMA for 48 hours.
-
Pre-treat the cells with various concentrations of the test and reference compounds for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce IL-8 production.
-
Incubate the cells for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-8 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of IL-8 production.
-
In Vitro Transactivation Assay: Tyrosine Aminotransferase (TAT) Induction
This assay assesses the potential of a compound to induce gene expression via the GR, using the induction of the enzyme tyrosine aminotransferase as a marker.
-
Cell Line: A suitable liver hepatoma cell line (e.g., H-35).
-
Materials:
-
Hepatoma cells
-
Appropriate cell culture medium and supplements
-
Test compound (this compound) and reference compounds
-
Cell lysis buffer
-
Reagents for TAT enzyme activity assay (L-tyrosine, α-ketoglutarate, pyridoxal (B1214274) phosphate)
-
Spectrophotometer
-
-
Procedure:
-
Culture the hepatoma cells in multi-well plates until they reach a suitable confluency.
-
Treat the cells with different concentrations of the test and reference compounds.
-
Incubate for a period sufficient to allow for gene expression and protein synthesis (e.g., 24 hours).
-
Wash the cells and lyse them to release the intracellular contents.
-
Measure the TAT enzyme activity in the cell lysates by monitoring the conversion of L-tyrosine to p-hydroxyphenylpyruvate, which can be detected spectrophotometrically.
-
Determine the EC₅₀ value, the concentration of the compound that produces 50% of the maximal TAT induction.
-
In Vivo Anti-inflammatory Model: Croton Oil-Induced Ear Edema in Mice
This model evaluates the topical anti-inflammatory activity of a compound.
-
Animal Model: Male ICR mice or a similar strain.
-
Materials:
-
Croton oil
-
Acetone (as a vehicle)
-
Test compound (this compound) and reference compounds formulated for topical application
-
Micrometer gauge
-
-
Procedure:
-
Anesthetize the mice.
-
Apply a solution of croton oil (e.g., 4% in acetone) to the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
The left ear serves as the untreated control.
-
Topically administer the test compound or vehicle to the right ear at specified times before and/or after the croton oil application.
-
After a set period (e.g., 6 hours), measure the thickness of both ears using a micrometer gauge.
-
The degree of edema is calculated as the difference in thickness between the right (treated) and left (control) ears.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle-treated group.
-
Determine the ED₅₀, which is the dose of the compound that causes a 50% reduction in ear edema.
-
Conclusion
This compound stands out as a promising selective glucocorticoid receptor agonist. Its ability to preferentially engage the transrepression pathway over the transactivation pathway provides a strong rationale for its development as an anti-inflammatory agent with a potentially wider therapeutic window and a more favorable side-effect profile than traditional glucocorticoids. The data and protocols presented in this guide offer a solid foundation for further research and development of this and other next-generation SEGRAs.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 3. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 7. asianjpr.com [asianjpr.com]
Unveiling the Glucocorticoid Receptor Affinity of (-)-ZK 216348: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding characteristics of the nonsteroidal selective glucocorticoid receptor agonist, (-)-ZK 216348. The document provides a comprehensive overview of its binding affinity, the experimental procedures used for its determination, and the associated cellular signaling pathways.
Quantitative Binding Affinity Data
This compound has been characterized as a potent ligand for the glucocorticoid receptor (GR). Its binding affinity has been determined through competitive radioligand binding assays, yielding IC50 values that quantify its ability to displace a radiolabeled ligand from the receptor. The compound also exhibits binding to other steroid receptors, albeit with different potencies.
| Compound | Receptor | Parameter | Value (nM) |
| This compound | Glucocorticoid Receptor (GR) | IC50 | 20.3 |
| Progesterone Receptor (PR) | IC50 | 20.4 | |
| Mineralocorticoid Receptor (MR) | IC50 | 79.9 |
Table 1: Binding Affinity of this compound for Steroid Receptors. The IC50 values represent the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand.
Experimental Protocols: Glucocorticoid Receptor Binding Assay
The determination of the binding affinity of this compound for the glucocorticoid receptor is typically achieved through a competitive radioligand binding assay. The following protocol is a representative method based on procedures described for similar selective glucocorticoid receptor agonists.[1]
Objective: To determine the IC50 value of a test compound for the human glucocorticoid receptor.
Materials:
-
Receptor Source: Extracts from Sf9 (Spodoptera frugiperda) insect cells infected with recombinant baculovirus encoding the human glucocorticoid receptor.[1]
-
Radioligand: [1,2,4,6,7-³H]dexamethasone.[1]
-
Test Compound: this compound.
-
Assay Buffer: Appropriate buffer for maintaining receptor stability and binding (e.g., Tris-HCl based buffer).
-
Charcoal Suspension: Dextran-coated charcoal solution for separating bound and free radioligand.[1]
-
Scintillation Cocktail and Counter: For quantification of radioactivity.
-
Microtiter Filtration Plates. [1]
Procedure:
-
Receptor Preparation: Prepare cytosolic extracts from Sf9 cells expressing the recombinant human glucocorticoid receptor.
-
Competition Assay Setup: In a multi-well plate, incubate a fixed concentration of the radioligand ([³H]dexamethasone) with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound, this compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating the plates for a defined period at a specific temperature (e.g., overnight at 4°C).
-
Separation of Bound and Free Ligand: Add a cold charcoal suspension to each well to adsorb the unbound radioligand.[1]
-
Filtration: Transfer the mixture to a microtiter filtration plate and filter to separate the receptor-bound radioligand from the charcoal-adsorbed free radioligand.[1]
-
Quantification: The bound radioactivity on the filter is measured using a scintillation counter.[1]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by performing a Hill analysis of the resulting binding curves.[1]
Visualizing Key Processes
To further elucidate the experimental and biological context of this compound's interaction with the glucocorticoid receptor, the following diagrams illustrate the binding assay workflow and the canonical glucocorticoid receptor signaling pathway.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of (-)-ZK 216348
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 is a non-steroidal, selective glucocorticoid receptor (GR) agonist that has garnered significant interest within the scientific community. Its development represents a strategic effort to dissociate the potent anti-inflammatory and immunosuppressive effects of traditional glucocorticoids from their often severe side effects. This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound, a structurally complex molecule, is chemically known as 4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide. Its intricate architecture is pivotal to its selective interaction with the glucocorticoid receptor.
| Property | Value |
| IUPAC Name | 4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide |
| CAS Number | 669073-68-1[1] |
| Molecular Formula | C₂₄H₂₃F₃N₂O₅[1] |
| Molecular Weight | 476.45 g/mol [1] |
| SMILES | CC1=NOC(=O)C2=CC(NC(=O)C(C(F)(F)F)(O)CC(C)(C)C3=C4C(CCO4)=CC=C3)=CC=C21 |
| InChI Key | VRZVKIJRJRBQJT-UHFFFAOYSA-N[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates, namely the benzofuran (B130515) and benzoxazine (B1645224) moieties, followed by their coupling and subsequent stereoselective modifications. The seminal work by Schäcke et al. (2004) mentions that the synthesis commences from commercially available 2,3-dihydrobenzofuran (B1216630). A likely synthetic route, as inferred from related patent literature, is detailed below.
Key Intermediates and Reagents:
-
2,3-Dihydrobenzofuran
-
Trifluoroacetic anhydride (B1165640)
-
Acetone cyanohydrin
-
Grignard reagents
-
Chiral catalysts for asymmetric synthesis
-
Various protecting groups and coupling agents
Experimental Protocols
The following sections outline the probable synthetic sequence for this compound.
1. Synthesis of the Dihydrobenzofuran Intermediate:
The synthesis starts with the Friedel-Crafts acylation of 2,3-dihydrobenzofuran.
-
Step 1a: Acylation. To a solution of 2,3-dihydrobenzofuran in a suitable solvent such as dichloromethane, a Lewis acid (e.g., AlCl₃) is added, followed by the dropwise addition of an acylating agent like trifluoroacetic anhydride at a controlled temperature. The reaction mixture is stirred until completion, then quenched with water and extracted.
-
Step 1b: Grignard Reaction. The resulting ketone is then reacted with a methylmagnesium halide (e.g., CH₃MgBr) in an ethereal solvent to introduce the tertiary alcohol functionality.
2. Synthesis of the Benzoxazine Intermediate:
The benzoxazine core is typically constructed from a substituted aminophenol derivative.
-
Step 2a: Nitration and Reduction. A commercially available substituted phenol (B47542) is nitrated, and the resulting nitrophenol is subsequently reduced to the corresponding aminophenol.
-
Step 2b: Formation of the Benzoxazine Ring. The aminophenol is then reacted with an appropriate reagent, such as a derivative of hydroxamic acid, to form the benzoxazine ring structure.
3. Coupling and Final Modifications:
The two key intermediates are coupled to form the backbone of this compound.
-
Step 3a: Amide Bond Formation. The carboxylic acid derivative of the benzofuran intermediate is activated and coupled with the amino group of the benzoxazine intermediate using a standard peptide coupling reagent (e.g., DCC, EDC).
-
Step 3b: Introduction of the Trifluoromethyl Group and Chiral Resolution. The trifluoromethyl group is introduced via a nucleophilic trifluoromethylation reaction. The resulting racemic mixture is then resolved using chiral chromatography or by diastereomeric salt formation with a chiral resolving agent to isolate the desired (-)-enantiomer.
Signaling Pathway and Experimental Workflow
This compound exerts its effects by binding to the glucocorticoid receptor, leading to a dissociation between transactivation and transrepression pathways. This is believed to be the basis for its improved side-effect profile.
Caption: Simplified signaling pathway of this compound.
The experimental workflow to assess the activity of compounds like this compound typically involves a series of in vitro and in vivo assays.
Caption: General experimental workflow for evaluating selective GR agonists.
Quantitative Data
The biological activity of this compound has been characterized in various assays, demonstrating its selectivity and potency.
| Assay | Receptor/Target | IC₅₀ / ED₅₀ | Reference |
| Receptor Binding | Glucocorticoid Receptor (GR) | 20.3 nM | [2] |
| Receptor Binding | Progesterone Receptor (PR) | 20.4 nM | [2] |
| Receptor Binding | Mineralocorticoid Receptor (MR) | 79.9 nM | [2] |
| Transrepression (TNF-α inhibition) | Human PBMCs | 89 nM | [2] |
| Transrepression (IL-12 inhibition) | Human PBMCs | 52 nM | [2] |
| Anti-inflammatory (ear edema) | Mouse | 2 mg/kg | [2] |
Conclusion
This compound stands as a promising example of a selective glucocorticoid receptor agonist with a potentially improved therapeutic index. Its complex chemical structure is intrinsically linked to its unique biological activity. The multi-step synthesis, while challenging, provides a pathway to access this important molecule for further research and development. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route based on available information, and a summary of its biological profile, which will be of benefit to scientists working to develop safer and more effective anti-inflammatory therapies.
References
Unveiling (-)-ZK 216348: A Technical Overview of a Selective Glucocorticoid Receptor Agonist's Inactive Enantiomer and the Development of its Active Counterpart, (+)-ZK 216348
Introduction: In the landscape of anti-inflammatory drug discovery, the development of selective glucocorticoid receptor agonists (SEGRAs) represents a significant stride towards mitigating the adverse effects associated with traditional glucocorticoid therapy. This technical guide delves into the discovery and development of the enantiomeric pair, (-)-ZK 216348 and (+)-ZK 216348. While this compound is recognized as the biologically inactive enantiomer, its active counterpart, (+)-ZK 216348 (often referred to simply as ZK 216348), has been a subject of considerable research due to its unique pharmacological profile. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of (+)-ZK 216348, with a clear distinction of the role and properties of the inactive (-)-enantiomer.
Discovery and Development of a Dissociated Glucocorticoid Receptor Agonist
The quest for safer glucocorticoids led to the identification of non-steroidal compounds that could selectively modulate the glucocorticoid receptor (GR). The primary goal was to discover ligands that could separate the anti-inflammatory effects (transrepression) of the GR from the metabolic and other side effects (transactivation).[1] Through a dedicated screening process, (+)-ZK 216348 emerged as a promising candidate, demonstrating a significant dissociation between these two pathways.[1] In stark contrast, its enantiomer, this compound, was found to be completely inactive, with an IC50 value greater than 1000 nM for the glucocorticoid, progesterone, and mineralocorticoid receptors.[2]
Mechanism of Action: The Principle of Dissociation
Glucocorticoids exert their effects by binding to the GR, which then translocates to the nucleus to regulate gene expression.[3] The therapeutic anti-inflammatory actions are largely mediated by transrepression , where the GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[4] Conversely, many of the undesirable side effects, such as hyperglycemia and osteoporosis, are attributed to transactivation , a process where GR homodimers bind to glucocorticoid response elements (GREs) on DNA to initiate gene transcription.[4]
(+)-ZK 216348 is a potent SEGRA that preferentially induces transrepression over transactivation.[1] This dissociation is the cornerstone of its improved therapeutic index compared to classical glucocorticoids like prednisolone.[1]
Signaling pathway of (+)-ZK 216348 demonstrating dissociated GR activation.
Quantitative Biological Activity
The biological activity of (+)-ZK 216348 has been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding and Functional Activity of (+)-ZK 216348
| Parameter | Receptor/Assay | Value (IC50/EC50 in nM) | Reference |
| Binding Affinity | Glucocorticoid Receptor (GR) | 20.3 | [5][6] |
| Progesterone Receptor (PR) | 20.4 | [5][6] | |
| Mineralocorticoid Receptor (MR) | 79.9 | [5][6] | |
| Functional Activity | Inhibition of TNF-α (human PBMCs) | 89 | [5][6] |
| Inhibition of IL-12 (human PBMCs) | 52 | [5][6] | |
| Inhibition of IL-8 (Caco-2 cells) | N/A (Suppresses TNF-α induced expression) | [5] |
Table 2: In Vivo Anti-inflammatory Activity of (+)-ZK 216348
| Animal Model | Parameter | (+)-ZK 216348 (ED50) | Prednisolone (ED50) | Reference |
| Mouse Ear Edema | Inhibition of Edema (topical) | 0.02 µg/cm² | 0.03 µg/cm² | [3] |
| Inhibition of Granulocyte Infiltration (topical) | 0.03 µg/cm² | 0.04 µg/cm² | [1] | |
| Inhibition of Edema (subcutaneous) | 2 mg/kg | 9 mg/kg | [3] | |
| Rat Ear Edema | Inhibition of Edema (subcutaneous) | 2 mg/kg | 3.5 mg/kg | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of (+)-ZK 216348 are proprietary to the discovering institution. However, based on published literature, the following outlines the general methodologies employed.
In Vitro Assays
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound to the glucocorticoid, progesterone, and mineralocorticoid receptors.
-
General Protocol:
-
Prepare cytosol from Sf9 cells expressing the recombinant human receptors.
-
Incubate the cytosol with a radiolabeled ligand (e.g., [³H]-dexamethasone for GR) and varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand using a filter-binding assay.
-
Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.
-
2. Cytokine Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs):
-
Objective: To assess the anti-inflammatory activity of the compound by measuring the inhibition of pro-inflammatory cytokine production.
-
General Protocol:
-
Isolate PBMCs from healthy human donor blood using Ficoll density gradient centrifugation.
-
Culture the PBMCs in appropriate media and pre-incubate with varying concentrations of the test compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-12.
-
After an incubation period, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-12 in the supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Calculate the IC50 value for the inhibition of each cytokine.
-
3. IL-8 Inhibition in Caco-2 Cells:
-
Objective: To evaluate the compound's ability to suppress inflammation in an intestinal epithelial cell model.
-
General Protocol:
-
Culture Caco-2 cells to form a confluent monolayer.
-
Pre-treat the cells with the test compound.
-
Induce inflammation by stimulating the cells with TNF-α.
-
After incubation, measure the levels of secreted IL-8 in the cell culture medium by ELISA.
-
Generalized experimental workflows for in vitro and in vivo testing.
In Vivo Assays
Croton Oil-Induced Ear Edema in Rodents:
-
Objective: To assess the topical and systemic anti-inflammatory efficacy of the compound in a model of acute skin inflammation.
-
General Protocol:
-
For topical application, apply the test compound dissolved in a suitable vehicle to the inner surface of the mouse or rat ear.
-
After a short period, apply a solution of croton oil to the same ear to induce inflammation.
-
For systemic administration, inject the compound subcutaneously before the application of croton oil.
-
After a defined period (e.g., 6 hours), euthanize the animals and take a biopsy punch from the treated and untreated ears.
-
Measure the weight of the ear punches to quantify the degree of edema.
-
To assess granulocyte infiltration, homogenize the ear tissue and measure myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils.
-
Calculate the ED50 value, the dose required to achieve 50% inhibition of the inflammatory response.
-
The Role of this compound
As previously mentioned, this compound is the inactive enantiomer of the active compound. In drug development, the synthesis and testing of both enantiomers of a chiral drug are crucial. The inactivity of this compound serves as a critical control, demonstrating the stereospecificity of the interaction between the active enantiomer and the glucocorticoid receptor. This finding reinforces the understanding of the specific structural requirements for GR binding and activation. While no therapeutic development has focused on the (-) enantiomer, its existence and lack of activity are fundamental to the comprehensive understanding of the pharmacology of (+)-ZK 216348.
Conclusion
The discovery and development of (+)-ZK 216348 represents a significant advancement in the field of anti-inflammatory therapeutics. Its ability to dissociate the transrepression and transactivation functions of the glucocorticoid receptor offers the potential for a safer alternative to conventional glucocorticoids. The inactive enantiomer, this compound, has been instrumental in confirming the stereospecificity of this action. The data presented in this technical guide highlight the potent anti-inflammatory effects of (+)-ZK 216348 and provide a foundational understanding of the methodologies used to characterize this novel selective glucocorticoid receptor agonist. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Org 214007-0: a novel non-steroidal selective glucocorticoid receptor modulator with full anti-inflammatory properties and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-selective transactivation and transrepression via the glucocorticoid receptor: role of cofactor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Enantiomeric Activities of ZK 216348
This technical guide provides a comprehensive overview of the pharmacological activities of the enantiomers of ZK 216348, a nonsteroidal selective glucocorticoid receptor agonist. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
ZK 216348 is a chiral molecule existing as two enantiomers: (+)-ZK 216348 and (-)-ZK 216348. As is common with chiral drugs, these enantiomers exhibit significantly different pharmacological profiles.[1][2][3] The (+)-enantiomer is a potent, selective glucocorticoid receptor (GR) agonist with significant anti-inflammatory properties, while the (-)-enantiomer is reported to be inactive.[4] This document details the receptor binding affinities, in vitro and in vivo activities, and the underlying mechanism of action that distinguishes the therapeutic potential of (+)-ZK 216348.
Quantitative Data Summary
The following tables summarize the quantitative data for the binding affinities and functional activities of the ZK 216348 enantiomers.
Table 1: Receptor Binding Affinity
| Compound | Receptor | IC₅₀ (nM) |
| (+)-ZK 216348 | Glucocorticoid Receptor (GR) | 20.3[5][6] |
| Progesterone Receptor (PR) | 20.4[4][5][6][7] | |
| Mineralocorticoid Receptor (MR) | 79.9[4][5][6][7] | |
| This compound | Glucocorticoid Receptor (GR) | >1000[4] |
| Progesterone Receptor (PR) | >1000[4] | |
| Mineralocorticoid Receptor (MR) | >1000[4] |
Table 2: In Vitro Anti-Inflammatory Activity of (+)-ZK 216348
| Assay | Cell Line/System | Inhibited Cytokine | IC₅₀ (nM) |
| Cytokine Secretion | Human PBMCs | TNF-α | 89[5][6][8] |
| Human PBMCs | IL-12 | 52[5][6][8] | |
| HFF cells | IL-6 | 59[7] | |
| Promoter Activity | HFF cells | Collagenase Promoter | 1.6[9] |
| Aromatase Induction | HFF cells | Aromatase | EC₅₀: 91[7] |
| MMTV Activation | HeLa cells | MMTV Promoter | EC₅₀: >2000[7] |
Table 3: In Vivo Anti-Inflammatory Activity of (+)-ZK 216348
| Animal Model | Endpoint | ED₅₀ |
| Croton oil-induced ear edema (mouse) | Inhibition of edema | 0.02 µg/cm²[8] |
| Croton oil-induced ear edema (mouse) | Inhibition of granulocyte infiltration | 0.03 µg/cm²[8] |
| Croton oil-induced ear edema (mouse) | Inhibition of edema (systemic) | 2 mg/kg[8] |
| Croton oil-induced ear edema (rat) | Inhibition of edema (systemic) | 2 mg/kg[8] |
Mechanism of Action: Dissociation of Transrepression and Transactivation
Glucocorticoids exert their effects through the glucocorticoid receptor (GR).[10] Upon ligand binding, the activated GR can modulate gene expression through two primary mechanisms: transrepression and transactivation.[8]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is the primary mechanism for the anti-inflammatory effects of glucocorticoids.[8][10]
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, inducing their transcription. This mechanism is associated with many of the undesirable side effects of glucocorticoid therapy, such as metabolic changes.[8][10]
(+)-ZK 216348 is a selective GR agonist that demonstrates a significant dissociation between transrepression and transactivation.[4] It potently induces anti-inflammatory effects (transrepression) while having a much weaker capacity to induce transactivation-mediated gene expression.[10][11] This dissociation is believed to contribute to its improved side-effect profile compared to classical glucocorticoids.[5][6]
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Interactions of (-)-ZK 216348: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 is a non-steroidal selective glucocorticoid receptor (GR) agonist that has demonstrated a promising therapeutic profile by separating the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) commonly associated with classical glucocorticoids. However, a comprehensive understanding of its off-target binding profile is crucial for a complete safety and efficacy assessment. This technical guide provides an in-depth overview of the off-target binding characteristics of this compound, focusing on its interactions with the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR).
Data Presentation: Off-Target Binding Profile
The following tables summarize the quantitative data on the binding affinity of this compound to its primary target, the glucocorticoid receptor, and its key off-targets, the progesterone and mineralocorticoid receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | IC50 (nM) |
| Glucocorticoid Receptor (GR) | (+)-ZK 216348 | 20.3[1] |
| Progesterone Receptor (PR) | This compound | 20.4[1] |
| Mineralocorticoid Receptor (MR) | This compound | 79.9[1] |
Table 2: Functional Activity of this compound at Off-Target Receptors
| Receptor | Activity |
| Progesterone Receptor (PR) | Antagonist |
| Mineralocorticoid Receptor (MR) | Antagonist |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the off-target binding profile of this compound. These protocols are based on established methods for steroid hormone receptor binding assays.
Receptor Expression in Sf9 Insect Cells
-
Objective: To produce sufficient quantities of human glucocorticoid, progesterone, and mineralocorticoid receptors for in vitro binding assays.
-
Methodology:
-
Sf9 (Spodoptera frugiperda) insect cells are cultured in a suitable medium, such as Grace's Insect Medium supplemented with 10% fetal bovine serum.
-
Recombinant baculoviruses encoding the respective human receptor proteins (GR, PR, or MR) are generated.
-
Sf9 cells are infected with the recombinant baculoviruses at a multiplicity of infection (MOI) that has been optimized for maximal protein expression.
-
Cells are harvested at a predetermined time post-infection (typically 48-72 hours) by centrifugation.
-
The cell pellet is washed with phosphate-buffered saline (PBS) and stored at -80°C until use.
-
Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC50) of this compound for the glucocorticoid, progesterone, and mineralocorticoid receptors.
-
Methodology:
-
Membrane Preparation:
-
Frozen Sf9 cell pellets containing the expressed receptor are thawed on ice and resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The cells are homogenized using a Dounce homogenizer or a similar device.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a specific radioligand for the receptor of interest (e.g., [3H]-dexamethasone for GR, [3H]-progesterone for PR, [3H]-aldosterone for MR).
-
A range of concentrations of the unlabeled competitor, this compound, is added to the wells.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand) are included.
-
The reaction is initiated by adding the membrane preparation to each well.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (typically 1-4 hours).
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
The filters are dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
-
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound at its primary and off-target receptors.
Experimental Workflow
Caption: Experimental workflow for determining the off-target binding profile.
References
Methodological & Application
Application Notes and Protocols for (-)-ZK 216348 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 is a nonsteroidal selective glucocorticoid receptor (GR) agonist that has demonstrated potent anti-inflammatory properties with a potentially improved side-effect profile compared to classical glucocorticoids.[1][2] This document provides detailed application notes and experimental protocols for in vivo studies involving this compound, focusing on its application in murine models of inflammation. The protocols outlined below are for the croton oil-induced ear edema model and the trinitrobenzene sulfonic acid (TNBS)-induced colitis model, both common assays for evaluating the efficacy of anti-inflammatory compounds.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively activating the glucocorticoid receptor. Upon binding, the ligand-receptor complex translocates to the nucleus, where it primarily mediates its effects through transrepression.[3][4] This involves the monomeric GR complex binding to and inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[3][4] This mechanism is thought to be responsible for the anti-inflammatory actions of glucocorticoids. In contrast, many of the undesirable side effects of glucocorticoids are believed to be mediated by transactivation, where GR homodimers bind to glucocorticoid response elements (GREs) to activate gene transcription.[4][5] As a selective GR agonist, this compound is designed to favor the transrepression pathway, thereby dissociating the desired anti-inflammatory effects from the unwanted side effects.[1][4]
Data Presentation
In Vivo Efficacy of this compound in Inflammation Models
| Animal Model | Species/Strain | This compound Dosage | Administration Route | Key Findings | Reference |
| Croton Oil-Induced Ear Edema | NMRI Mice | 1-30 mg/kg | Subcutaneous | Inhibition of ear edema.[1][6] | [1][6] |
| Croton Oil-Induced Ear Edema | Wistar Rats | 1-30 mg/kg | Subcutaneous | Inhibition of ear edema.[1][6] | [1][6] |
| TNBS-Induced Colitis | BALB/c Mice | Not specified in search results | Not specified in search results | Reduced severity of wasting disease, macroscopic and microscopic damage, and colonic inflammation.[7] | [7] |
Comparative Efficacy of this compound
| Animal Model | Comparison Compound | ED₅₀ of this compound | ED₅₀ of Comparison Compound | Outcome | Reference |
| Croton Oil-Induced Ear Edema (Mice) | Prednisolone | 2 mg/kg | 9 mg/kg | Inhibition of ear edema.[2] | [2] |
| Croton Oil-Induced Ear Edema (Rats) | Prednisolone | 2 mg/kg | 3.5 mg/kg | Inhibition of ear edema.[2] | [2] |
Experimental Protocols
Croton Oil-Induced Ear Edema in Mice
This model is used to assess the topical or systemic anti-inflammatory activity of a compound.
Materials:
-
This compound
-
Croton oil
-
Vehicle for this compound (e.g., appropriate solvent for subcutaneous injection)
-
Male NMRI mice (20-25 g)
-
Micrometer or caliper
-
Pipettes
-
Animal balance
Protocol:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 1, 3, 10, 30 mg/kg)
-
Positive control (e.g., Dexamethasone or Prednisolone)
-
-
Compound Administration: Administer this compound or the positive control via subcutaneous injection 30 minutes before the induction of inflammation.
-
Induction of Edema:
-
Prepare a fresh solution of 5% croton oil in acetone (v/v).
-
Under light anesthesia (optional), apply 20 µL of the croton oil solution to the inner surface of the right ear of each mouse.
-
Apply 20 µL of acetone to the inner surface of the left ear to serve as a control.
-
-
Measurement of Edema:
-
Six hours after the induction of inflammation, euthanize the mice.
-
Using a punch, collect a standard-sized circular section from both the right (inflamed) and left (control) ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [1 - (Edema_treated / Edema_vehicle)] x 100
-
Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
This model mimics some aspects of inflammatory bowel disease (IBD) in humans.
Materials:
-
This compound
-
Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol (B145695) (50% in saline)
-
Phosphate-buffered saline (PBS)
-
Vehicle for this compound
-
Male BALB/c mice (20-25 g)
-
Catheter (flexible, approx. 3-4 cm long)
-
Syringes
-
Animal balance
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Sham control (intra-rectal administration of saline)
-
TNBS + Vehicle control
-
TNBS + this compound (at desired doses)
-
TNBS + Positive control (e.g., Dexamethasone)
-
-
Induction of Colitis:
-
Fast the mice for 24 hours before induction, with free access to water.
-
Anesthetize the mice lightly.
-
Prepare the TNBS solution: Dissolve TNBS in 50% ethanol to a final concentration of 100-150 mg/mL.
-
Carefully insert a catheter intra-rectally to about 3-4 cm from the anus.
-
Slowly instill 100 µL of the TNBS solution (approximately 2.5 mg of TNBS per mouse).
-
Hold the mouse in a head-down position for about 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
-
Compound Administration: Begin daily administration of this compound or the vehicle 24 hours after the induction of colitis and continue for the duration of the study (typically 5-7 days).
-
Monitoring and Evaluation:
-
Record the body weight of each mouse daily.
-
Monitor for clinical signs of colitis, such as diarrhea and the presence of blood in the stool (Disease Activity Index scoring can be used).
-
At the end of the study, euthanize the mice and collect the colon.
-
Measure the length and weight of the colon.
-
Perform macroscopic scoring of colonic damage (e.g., based on ulceration and inflammation).
-
Collect colon tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).
-
-
Data Analysis: Analyze the differences in body weight change, colon length/weight ratio, macroscopic and microscopic scores, and inflammatory markers between the groups using appropriate statistical tests.
Visualizations
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. banglajol.info [banglajol.info]
- 3. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Experimental (Trinitrobenzene Sulfonic Acid) Colitis by Intranasal Administration of Transforming Growth Factor (Tgf)-β1 Plasmid: TGF-β1–Mediated Suppression of T Helper Cell Type 1 Response Occurs by Interleukin (Il)-10 Induction and IL-12 Receptor β2 Chain Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse model of ulcerative colitis using trinitrobenzene sulfonic acid | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for (-)-ZK 216348 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (-)-ZK 216348, a selective glucocorticoid receptor (GR) agonist, in preclinical mouse models of inflammation. The protocols detailed below are based on published research and are intended to assist in the design and execution of studies investigating the anti-inflammatory properties of this compound.
Introduction
This compound is a nonsteroidal selective glucocorticoid receptor agonist that has demonstrated potent anti-inflammatory effects with a potentially improved side-effect profile compared to classical glucocorticoids.[1][2][3] Its mechanism of action is attributed to the dissociation of glucocorticoid receptor-mediated transrepression from transactivation.[1][2][3] Transrepression is the primary mechanism for the anti-inflammatory activity of glucocorticoids, while transactivation is associated with many of their undesirable side effects.[1][4]
Data Presentation
The following tables summarize the quantitative data for this compound dosage and efficacy in two common mouse models of inflammation.
Table 1: Croton Oil-Induced Ear Edema in Mice
| Parameter | Topical Administration | Subcutaneous (s.c.) Administration | Reference |
| Mouse Strain | NMRI | NMRI | [2] |
| Inflammation Induction | 20 µl of 1% croton oil in acetone (B3395972) applied to the inner and outer surface of the right ear | 20 µl of 1% croton oil in acetone applied to the inner and outer surface of the right ear | [2] |
| Compound Vehicle | Acetone | Not explicitly stated, likely a standard vehicle for s.c. injection (e.g., sesame oil, DMSO/saline) | [2] |
| Dosage (ED50) | 0.02 µg/cm² | 2 mg/kg | [1] |
| Treatment Schedule | Single application | Single injection | [2] |
| Primary Endpoint | Inhibition of ear edema | Inhibition of ear edema | [1] |
| Comparison | Prednisolone (B192156) (ED50: 0.03 µg/cm²) | Prednisolone (ED50: 9 mg/kg) | [1] |
Table 2: Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
| Parameter | This compound | Dexamethasone (B1670325) (Comparator) | Reference |
| Mouse Strain | BALB/c | BALB/c | [5] |
| Inflammation Induction | Intrarectal administration of 2.5 mg TNBS in 50% ethanol (B145695) | Intrarectal administration of 2.5 mg TNBS in 50% ethanol | [5] |
| Compound Vehicle | Not explicitly stated, likely a standard vehicle for s.c. injection | Not explicitly stated, likely a standard vehicle for s.c. injection | [5] |
| Dosage | 10 mg/kg | 1 mg/kg | [5] |
| Administration Route | Subcutaneous (s.c.) | Subcutaneous (s.c.) | [5] |
| Treatment Schedule | Daily, starting 24h after TNBS induction | Daily, starting 24h after TNBS induction | [5] |
| Primary Endpoints | Reduction in wasting disease, macroscopic and microscopic damage, colonic inflammation | Reduction in wasting disease, macroscopic and microscopic damage, colonic inflammation | [5] |
| Key Findings | Comparable efficacy to dexamethasone in reducing colitis severity with a significantly improved side-effect profile (no diabetogenic effects, HPA axis suppression, or glucocorticoid resistance). | Effective in reducing colitis severity but associated with typical glucocorticoid side effects. | [5] |
Experimental Protocols
Croton Oil-Induced Ear Edema Model
This model is used to assess the anti-inflammatory effects of topically or systemically administered compounds on acute local inflammation.
Materials:
-
This compound
-
Prednisolone (for comparison)
-
Croton oil
-
Acetone
-
Vehicle for subcutaneous injection (e.g., sesame oil, or a mixture of DMSO and saline)
-
Male NMRI mice (20-25 g)
-
Micrometer for ear thickness measurement
Protocol:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Compound Preparation:
-
Topical Formulation: Dissolve this compound and prednisolone in acetone to the desired concentrations.
-
Subcutaneous Formulation: Prepare a solution of this compound in a suitable vehicle for subcutaneous injection at the desired concentration.
-
-
Inflammation Induction:
-
Lightly anesthetize the mice.
-
Apply 20 µl of a 1% croton oil solution in acetone to the inner and outer surfaces of the right ear of each mouse.
-
-
Treatment Administration:
-
Topical: Immediately after croton oil application, apply 20 µl of the test compound solution or vehicle to the right ear.
-
Subcutaneous: Administer a single subcutaneous injection of the test compound or vehicle at a volume of 10 ml/kg body weight.
-
-
Assessment of Inflammation:
-
Measure the thickness of both ears using a micrometer at baseline and at various time points after inflammation induction (e.g., 4, 6, 24 hours).
-
The increase in ear thickness of the right ear compared to the left (untreated) ear is a measure of edema.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
TNBS-Induced Colitis Model
This model mimics aspects of inflammatory bowel disease (IBD) and is used to evaluate the therapeutic efficacy of test compounds on intestinal inflammation.
Materials:
-
This compound
-
Dexamethasone (for comparison)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
Vehicle for subcutaneous injection
-
Male BALB/c mice (20-25 g)
-
Catheter for intrarectal administration
Protocol:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
Compound Preparation: Prepare solutions of this compound and dexamethasone in a suitable vehicle for subcutaneous injection at the desired concentrations.
-
Inflammation Induction:
-
Fast mice for 24 hours with free access to water.
-
Lightly anesthetize the mice.
-
Slowly instill 100 µl of a 2.5 mg TNBS solution in 50% ethanol into the colon via a catheter inserted approximately 4 cm from the anus.
-
-
Treatment Administration:
-
Begin treatment 24 hours after TNBS induction.
-
Administer daily subcutaneous injections of this compound (10 mg/kg), dexamethasone (1 mg/kg), or vehicle for the duration of the study (typically 3-7 days).
-
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and presence of blood daily.
-
At the end of the experiment, euthanize the mice and collect the colons.
-
Assess macroscopic damage (e.g., ulceration, bowel wall thickening).
-
Perform histological analysis of colon tissue sections to evaluate microscopic damage and inflammatory cell infiltration.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates.
-
Signaling Pathways and Experimental Workflows
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration Routes of (-)-ZK 216348 in Preclinical Animal Models: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the selective glucocorticoid receptor agonist (SEGRA), (-)-ZK 216348, in animal studies. The information is compiled from published research to assist in the design and execution of preclinical experiments.
This compound is a nonsteroidal compound that has demonstrated a desirable dissociation between the anti-inflammatory effects (mediated by transrepression) and the metabolic side effects (often associated with transactivation) of traditional glucocorticoids.[1] Accurate and reproducible administration is critical for obtaining reliable in vivo data. The following sections detail the protocols for subcutaneous and topical administration, summarize quantitative data, and provide visualizations of the relevant biological pathway and experimental workflows.
Data Presentation: Summary of Administration Parameters
The following tables summarize the quantitative data for the administration of this compound in various animal models as reported in the literature.
Table 1: Subcutaneous Administration of this compound
| Animal Model | Dosage Range | Vehicle | Frequency | Study Focus | Reference |
| NMRI Mice | 1 - 30 mg/kg | DMSO / Corn oil | Single dose (24h) | Ear Edema | [2] |
| Wistar Rats | 1 - 30 mg/kg | DMSO / Corn oil | Single dose (24h) | Ear Edema | [2] |
| BALB/c Mice | 1, 5, 10 mg/kg | Not specified | Daily | TNBS-induced Colitis | [3] |
Table 2: Topical Administration of this compound
| Animal Model | Dosage | Vehicle | Frequency | Study Focus | Reference |
| NMRI Mice | 0.02 µg/cm² | Acetone | Single application | Croton oil-induced ear edema | [4] |
| Nude Rats | 30 µg/cm²/day | Ethanol / Isopropylmyristate | Daily for 19 days | Skin atrophy and systemic side effects | [4] |
Experimental Protocols
Protocol 1: Subcutaneous (s.c.) Injection
This protocol is based on methodologies used in studies of inflammation.[2]
1. Materials:
- This compound
- Dimethyl sulfoxide (B87167) (DMSO)
- Corn oil
- Sterile 1.5 mL microcentrifuge tubes
- Vortex mixer
- Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
- Animal balance
2. Preparation of Dosing Solution: a. Prepare a stock solution of this compound in DMSO. A concentration of 10 mg/mL is a common starting point. b. For a final dosing solution, dilute the DMSO stock solution in corn oil. A common final concentration of DMSO in the vehicle is 10% or less to minimize toxicity. Example for a 1 mg/mL solution: To prepare 1 mL of the final solution, add 100 µL of a 10 mg/mL DMSO stock to 900 µL of corn oil. c. Vortex the solution thoroughly to ensure a uniform suspension. Prepare the dosing solution fresh on the day of the experiment.
3. Administration Procedure: a. Weigh the animal to determine the correct volume of the dosing solution to inject. b. Gently restrain the animal. For mice and rats, this can be done by scruffing the neck to expose the dorsal side. c. Tent the skin on the back of the animal, between the shoulder blades. d. Insert the needle into the base of the tented skin, parallel to the spine. e. Administer the calculated volume of the this compound solution subcutaneously. f. Withdraw the needle and return the animal to its cage. g. Monitor the animal for any adverse reactions.
Protocol 2: Topical Administration
This protocol is adapted from studies on skin inflammation and atrophy.[4]
1. Materials:
- This compound
- Acetone or a mixture of Ethanol and Isopropylmyristate (e.g., 95:5 v/v)
- Micropipette
- Small, soft brush or cotton-tipped applicator (optional)
- Clippers for hair removal (if necessary)
2. Preparation of Dosing Solution: a. Dissolve this compound in the chosen vehicle to the desired final concentration (e.g., µg/µL or µg/cm²). b. Vortex the solution to ensure it is fully dissolved.
3. Administration Procedure: a. If the application area is covered in dense fur, carefully shave the area 24 hours prior to administration to avoid irritation. b. On the day of the experiment, calculate the volume of the solution needed to deliver the target dose to the specific area of the skin (e.g., the ear or a marked area on the back). c. Using a micropipette, apply the calculated volume of the this compound solution evenly to the target area. d. A small, soft brush or a cotton-tipped applicator can be used to gently spread the solution. e. Allow the vehicle to evaporate. f. For chronic studies, repeat the application at the specified frequency. g. Monitor the animals for signs of skin irritation or other adverse effects.
Visualizations
Signaling Pathway of this compound
This compound exerts its effects through the glucocorticoid receptor (GR). Its selective action is attributed to a preferential induction of transrepression over transactivation.
Caption: this compound preferentially mediates transrepression of pro-inflammatory genes.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of this compound.
Caption: A standard workflow for preclinical evaluation of this compound.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-ZK 216348 in vitro Luciferase Reporter Assay for Glucocorticoid Receptor (GR) Activation
Introduction
In drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. Enantiomers of a chiral drug can exhibit significantly different potencies and efficacies. This application note provides a detailed protocol for evaluating the in vitro activity of (-)-ZK 216348 on the human glucocorticoid receptor (GR) using a luciferase reporter assay. This compound is the inactive enantiomer of (+)-ZK 216348, a potent and selective nonsteroidal GR agonist.[1][2] The protocol is designed to confirm the inactivity of the (-) enantiomer and can be used as a control or for comparative studies against the active (+) enantiomer to demonstrate the stereoselectivity of GR activation.
The glucocorticoid receptor is a ligand-inducible transcription factor that plays a crucial role in regulating inflammation, metabolism, and immune responses.[3][4] Upon binding to a ligand, the GR translocates from the cytoplasm to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation of gene expression.[4][5][6] Luciferase reporter assays are a common and sensitive method to quantify this transactivation activity.[3][4]
Data Presentation
The following table summarizes the in vitro activity of both enantiomers of ZK 216348, highlighting the stereospecificity of the glucocorticoid receptor.
| Compound | Target | Assay Type | Cell Line | Activity (IC50/EC50) | Reference |
| This compound | Glucocorticoid Receptor (GR) | Binding Assay | - | >1000 nM | [1] |
| Progesterone Receptor (PR) | Binding Assay | - | >1000 nM | [1] | |
| Mineralocorticoid Receptor (MR) | Binding Assay | - | >1000 nM | [1] | |
| (+)-ZK 216348 | Glucocorticoid Receptor (GR) | Binding Assay | - | 20.3 nM (IC50) | [7][8] |
| Progesterone Receptor (PR) | Binding Assay | - | 20.4 nM (IC50) | [7][8] | |
| Mineralocorticoid Receptor (MR) | Binding Assay | - | 79.9 nM (IC50) | [7][8] | |
| Glucocorticoid Receptor (GR) | MMTV Luciferase Reporter | HeLa | >2000 nM (EC50) | [7][8] | |
| Aromatase Induction | Aromatase Assay | HFF | 91 nM (EC50) | [7][8] | |
| TNF-α Inhibition | Cytokine Release Assay | PBMCs | 89 nM (IC50) | [5][7] | |
| IL-12 Inhibition | Cytokine Release Assay | PBMCs | 52 nM (IC50) | [5][7] |
Signaling Pathway
The binding of an agonist to the glucocorticoid receptor initiates a signaling cascade leading to the transcription of target genes.
Glucocorticoid Receptor (GR) Signaling Pathway
Experimental Protocols
This protocol describes a luciferase reporter assay to measure the ability of this compound to induce GR-mediated gene transactivation.
Materials
-
Cell Line: HeLa (human cervical cancer) or A549 (human lung carcinoma) cells, which endogenously express GR.[4]
-
Reporter Plasmid: MMTV (Mouse Mammary Tumor Virus) promoter-driven firefly luciferase reporter plasmid. The MMTV promoter contains GREs.[9][10]
-
Control Plasmid: A constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency.
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: Dexamethasone (B1670325), a potent GR agonist.[11]
-
Luciferase Assay System: Dual-luciferase reporter assay system.[12]
-
Equipment: 96-well white, clear-bottom tissue culture plates, luminometer.
Methods
Day 1: Cell Seeding and Transfection
-
Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
On the following day, when cells are approximately 70-80% confluent, transfect the cells.
-
For each well, prepare a transfection mix containing the MMTV-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the chosen transfection reagent.[12]
-
Add the transfection complex to the cells and incubate for 24 hours.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound and dexamethasone in serum-free medium. A typical concentration range for this compound would be from 1 nM to 10 µM to confirm inactivity, while the dexamethasone range could be from 0.1 nM to 1 µM to generate a full dose-response curve. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Carefully remove the transfection medium from the cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[9]
Day 3: Luciferase Assay
-
Equilibrate the 96-well plate to room temperature.
-
Remove the medium containing the compounds.
-
Lyse the cells by adding the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities sequentially for each well using a luminometer according to the assay kit manufacturer's instructions.[12]
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Fold Induction: Calculate the fold induction of luciferase activity by dividing the normalized luciferase value of each treated well by the average normalized value of the vehicle control wells.
-
Dose-Response Curves: Plot the fold induction against the logarithm of the compound concentration. For the positive control (dexamethasone), fit the data to a sigmoidal dose-response curve to determine the EC50 value. For this compound, the resulting curve is expected to be flat, indicating no activation.
Experimental Workflow
The following diagram illustrates the key steps in the GR luciferase reporter assay.
Experimental Workflow for GR Luciferase Reporter Assay
Discussion
The protocol outlined provides a robust method for assessing the activity of compounds on the glucocorticoid receptor. When testing this compound, it is expected that there will be no significant increase in luciferase activity across the concentration range, consistent with existing data that identifies it as the inactive enantiomer.[1] In contrast, the positive control, dexamethasone, should yield a clear dose-dependent increase in luciferase expression, validating the assay's performance.
This assay is critical for demonstrating the stereospecificity of the GR and serves as a fundamental tool in the preclinical characterization of selective glucocorticoid receptor agonists (SEGRAs).[13] The lack of activity of this compound underscores the precise three-dimensional structural requirements for ligand binding and subsequent receptor activation.
Conclusion
The in vitro luciferase reporter assay is a highly effective method for quantifying glucocorticoid receptor activation. The provided protocol offers a detailed workflow for confirming the inactivity of this compound, thereby highlighting the stereoselective nature of GR-ligand interactions. This experimental design is essential for the rigorous evaluation of chiral drug candidates in drug discovery programs targeting the glucocorticoid receptor.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. signosisinc.com [signosisinc.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Discovery of selective glucocorticoid receptor modulators by multiplexed reporter screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (-)-ZK 216348 in a Caco-2 Cell Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 is a novel, nonsteroidal selective glucocorticoid receptor (GR) agonist. Unlike traditional glucocorticoids, this compound exhibits a unique mechanism of action that primarily involves transrepression, leading to a potent anti-inflammatory effect with a potentially improved side-effect profile. This document provides detailed application notes and protocols for utilizing this compound in an in vitro Caco-2 cell model of intestinal inflammation, a valuable tool for studying inflammatory bowel disease (IBD) and other gastrointestinal inflammatory conditions.
The human colon adenocarcinoma cell line, Caco-2, when cultured as a monolayer, differentiates to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. Inflammation can be induced in this model using pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), which triggers the secretion of inflammatory mediators like Interleukin-8 (IL-8) through the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).
Studies have shown that this compound effectively suppresses the TNF-α-induced expression of the proinflammatory cytokine IL-8 in Caco-2 cells.[1] The primary anti-inflammatory mechanism of glucocorticoids is transrepression, where the activated GR, as a monomer, inhibits the activity of pro-inflammatory transcription factors like NF-κB.[1][2] This is distinct from transactivation, a process associated with many of the adverse effects of conventional glucocorticoids.[1][3]
Data Presentation
| Cell Type | Inflammatory Stimulus | Measured Endpoint | IC50 of this compound | Reference |
| Human PBMCs | LPS | TNF-α production | 89 nM | [1] |
| Human PBMCs | LPS | IL-12 production | 52 nM | [1] |
| Caco-2 | TNF-α | IL-8 expression | Data not available | [1] |
Experimental Protocols
Caco-2 Cell Culture and Differentiation
This protocol describes the culture and differentiation of Caco-2 cells to form a polarized monolayer suitable for inflammation studies.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Transwell® permeable supports (e.g., 0.4 µm pore size for 12-well or 24-well plates)
-
Sterile tissue culture flasks, plates, and consumables
Procedure:
-
Cell Thawing and Expansion:
-
Rapidly thaw a cryopreserved vial of Caco-2 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Passage the cells at a 1:3 to 1:6 ratio into new flasks.
-
-
Seeding on Transwell® Inserts:
-
For inflammation assays, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².
-
Add complete growth medium to both the apical and basolateral chambers.
-
-
Differentiation:
-
Culture the cells for 21 days post-seeding to allow for complete differentiation into a polarized monolayer.
-
Change the medium in both chambers every 2-3 days.
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). A stable TEER value of >250 Ω·cm² generally indicates a well-formed monolayer.
-
Induction of Inflammation and Treatment with this compound
This protocol details the induction of an inflammatory response in differentiated Caco-2 cell monolayers using TNF-α and subsequent treatment with this compound.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Recombinant human TNF-α
-
Serum-free DMEM
-
Sterile PBS
Procedure:
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (a suggested starting range is 1 nM to 1 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Gently wash the Caco-2 monolayers twice with sterile PBS.
-
Replace the medium in both the apical and basolateral chambers with the prepared this compound dilutions or vehicle control.
-
Pre-incubate the cells for 1-2 hours at 37°C and 5% CO₂.
-
-
Induction of Inflammation:
-
Prepare a solution of TNF-α in serum-free DMEM. A final concentration of 50-100 ng/mL is commonly used to induce a robust inflammatory response.[4]
-
Add the TNF-α solution to the basolateral chamber of the Transwell® inserts. Maintain the apical chamber with the corresponding this compound or vehicle control medium.
-
Include a negative control group of cells that are not treated with TNF-α.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Sample Collection:
-
After the incubation period, collect the supernatant from both the apical and basolateral chambers for cytokine analysis (e.g., IL-8 ELISA).
-
The cell monolayer can be washed with cold PBS and then lysed for subsequent analysis, such as RNA extraction for qRT-PCR or protein extraction for Western blotting to assess NF-κB activation.
-
Measurement of IL-8 Secretion by ELISA
This protocol outlines the quantification of IL-8 in the collected cell culture supernatants.
Materials:
-
Human IL-8 ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the human IL-8 ELISA kit.
-
Briefly, this typically involves:
-
Adding standards and collected supernatant samples to the wells of an antibody-coated microplate.
-
Incubating to allow IL-8 to bind to the immobilized antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme.
-
Incubating and washing again.
-
Adding a substrate that will be converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.
Assessment of NF-κB Activation by Western Blot
This protocol describes the analysis of NF-κB activation by measuring the phosphorylation of the p65 subunit.
Materials:
-
Cell lysates from the experiment
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 and anti-total NF-κB p65
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-p65 and anti-total p65, and a loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to the total p65 and/or the loading control to determine the extent of NF-κB activation.
Mandatory Visualizations
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
References
Application Notes and Protocols: (-)-ZK 216348 in TNBS-Induced Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 is a nonsteroidal selective glucocorticoid receptor (GR) agonist that has demonstrated potent anti-inflammatory properties with a potentially improved side-effect profile compared to classical glucocorticoids.[1][2] This document provides detailed application notes and protocols for the use of this compound in the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice, a well-established model for inflammatory bowel disease (IBD). The information herein is collated from preclinical research to guide fellow researchers in designing and executing similar studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively activating the glucocorticoid receptor. Upon binding, the ZK 216348-GR complex translocates to the nucleus. A key aspect of its selectivity lies in its ability to favor transrepression over transactivation.[1][3]
-
Transrepression: The activated GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB. This leads to the downregulation of various inflammatory mediators including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2).[4]
-
Transactivation: This process, which is associated with many of the side effects of classical glucocorticoids, is less pronounced with this compound.[1]
This selective action allows for the dampening of the T helper 1 (Th1)-mediated immune response that is characteristic of TNBS-induced colitis, without inducing some of the undesirable side effects associated with conventional glucocorticoid therapy.[1]
Signaling pathway of this compound.
Experimental Data
The following tables summarize the quantitative data from a study evaluating the efficacy of this compound in a murine model of acute TNBS-induced colitis.[4]
Table 1: Effect of this compound on Clinical Parameters of TNBS-Induced Colitis[4]
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Clinical Activity Score |
| Ethanol (B145695) Control | - | +2.5 ± 0.5 | 0.2 ± 0.1 |
| TNBS Control | - | -15.2 ± 2.1 | 3.8 ± 0.3 |
| Dexamethasone | 1 | -5.1 ± 1.8 | 1.5 ± 0.2 |
| This compound | 1 | -8.9 ± 2.0 | 2.1 ± 0.3 |
| This compound | 10 | -4.8 ± 1.5 | 1.4 ± 0.2 |
| ***p < 0.001, *p < 0.01 vs. TNBS Control. Data are presented as mean ± S.E.M. |
Table 2: Effect of this compound on Colonic Inflammation Markers[4]
| Treatment Group | Dose (mg/kg) | MPO Activity (U/mg) | Colonic Weight/Length Ratio (mg/cm) |
| Ethanol Control | - | 1.2 ± 0.3 | 55.2 ± 3.1 |
| TNBS Control | - | 12.5 ± 1.5 | 115.8 ± 7.2 |
| Dexamethasone | 1 | 4.2 ± 0.8 | 75.3 ± 5.9 |
| This compound | 1 | 7.8 ± 1.1** | 90.1 ± 6.4* |
| This compound | 10 | 4.5 ± 0.9 | 72.8 ± 5.5 |
| ***p < 0.001, **p < 0.01, p < 0.05 vs. TNBS Control. Data are presented as mean ± S.E.M. |
Table 3: Effect of this compound on Colonic Pro-inflammatory mRNA Levels[4]
| Treatment Group | Dose (mg/kg) | TNF-α (relative expression) | IL-1β (relative expression) | COX-2 (relative expression) |
| TNBS Control | - | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.00 ± 0.18 |
| Dexamethasone | 1 | 0.35 ± 0.08 | 0.41 ± 0.09 | 0.38 ± 0.07 |
| This compound | 10 | 0.42 ± 0.10 | 0.48 ± 0.11 | 0.45 ± 0.09 |
| ***p < 0.01, p < 0.05 vs. TNBS Control. Data are presented as mean ± S.E.M. |
Experimental Protocols
Induction of TNBS Colitis
This protocol describes the induction of acute colitis in mice using TNBS.[4]
TNBS-induced colitis workflow.
-
Animals: Male BALB/c mice (8-10 weeks old) are suitable for this model.
-
Preparation: Mice are fasted overnight with free access to water.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
-
TNBS Administration:
-
Prepare a solution of TNBS at a concentration of 50 mg/ml in 50% ethanol.
-
Gently insert a 3.5 F catheter 4 cm into the rectum.
-
Slowly administer 100 µl of the TNBS solution.
-
To ensure distribution of the TNBS within the colon, hold the mouse in a vertical, head-down position for 1 minute after instillation.
-
-
Control Group: Administer 100 µl of 50% ethanol using the same procedure.
-
Post-Procedure: Return the mice to their cages with free access to food and water and monitor them daily.
This compound Treatment Protocol
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer this compound or vehicle control via subcutaneous or intraperitoneal injection.
-
Dosing Regimen: Treatment can be initiated shortly after colitis induction and continued daily for the duration of the experiment (e.g., 3 days for acute colitis models).[4] Doses of 1 mg/kg and 10 mg/kg have been shown to be effective.[4]
Assessment of Colitis Severity
A comprehensive evaluation of colitis severity involves monitoring clinical signs and performing post-mortem analyses.
-
Clinical Activity Score: Monitor and score the following daily:
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (no bleeding), 2 (slight bleeding), 4 (gross bleeding) The clinical activity score is the sum of these individual scores.[4]
-
-
Macroscopic Assessment: At the end of the experiment, euthanize the mice and dissect the colon. Measure the colon length and weight.
-
Myeloperoxidase (MPO) Activity Assay: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a marker of neutrophil infiltration.
-
Homogenize a weighed portion of the colon tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine MPO activity using a colorimetric assay (e.g., based on the oxidation of o-dianisidine dihydrochloride).
-
-
Histological Analysis:
-
Fix a section of the colon in 10% buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score the sections for the severity of inflammation, extent of injury, and crypt damage.
-
-
Cytokine Analysis:
-
Homogenize a portion of the colon tissue for RNA extraction.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
-
Conclusion
This compound demonstrates significant therapeutic potential in the TNBS-induced colitis model, effectively reducing clinical signs of disease and markers of inflammation. Its selective glucocorticoid receptor agonism, favoring transrepression, presents a promising avenue for the development of novel IBD therapies with an improved safety profile. The protocols and data presented here provide a valuable resource for researchers investigating the therapeutic effects of this compound and similar compounds in preclinical models of inflammatory bowel disease.
References
- 1. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cytokine Inhibition with (-)-ZK 216348 in Human PBMCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-ZK 216348 is a nonsteroidal selective glucocorticoid receptor (GR) agonist with potent anti-inflammatory properties. Unlike classical glucocorticoids, its primary mechanism of action is transrepression, leading to a potentially improved side-effect profile. This document provides detailed protocols for evaluating the inhibitory effect of this compound on cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs). The primary focus is on the inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. The activated GR translocates to the nucleus where it physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This process, known as transrepression, prevents the transcription of genes encoding for various pro-inflammatory cytokines, including TNF-α and IL-12. This targeted inhibition of key inflammatory mediators forms the basis of the compound's therapeutic potential.
Data Presentation
Table 1: Inhibitory Activity of this compound on Cytokine Production in LPS-Stimulated Human PBMCs
| Cytokine | Stimulant | IC₅₀ of this compound | Reference |
| TNF-α | LPS | 89 nM | [1] |
| IL-12 | LPS | 52 nM | [1] |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs using Ficoll-Paque Density Gradient Centrifugation
This protocol describes the isolation of PBMCs from whole human blood.
Materials:
-
Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Centrifuge with a swinging-bucket rotor
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube. To avoid mixing, slowly add the blood by letting it run down the side of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" layer of PBMCs, the Ficoll-Paque PLUS medium, and red blood cells/granulocytes at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Using a sterile pipette, carefully collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume up to 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature with the brake on.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of PBS.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using the trypan blue exclusion method.
-
Resuspend the PBMCs in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) to the desired cell density for the cytokine inhibition assay.
Protocol 2: Measuring Cytokine Inhibition with this compound in LPS-Stimulated PBMCs
This protocol details the in vitro assay to determine the inhibitory effect of this compound on cytokine production.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-12
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator to allow the compound to interact with the cells.
-
Stimulation: Prepare a working solution of LPS in complete RPMI-1640 medium. Add 50 µL of the LPS solution to each well to a final concentration of 10-100 ng/mL. Include unstimulated control wells that receive 50 µL of medium instead of the LPS solution.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-12 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Workflow for PBMC Isolation.
Caption: this compound Signaling Pathway.
References
Application Notes and Protocols: (-)-ZK 216348 for Studying Gene Expression in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 is a nonsteroidal, selective glucocorticoid receptor (GR) agonist that exhibits a significant dissociation between its transrepression and transactivation activities.[1][2] Glucocorticoids (GCs) exert their anti-inflammatory effects primarily through the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.[3][4][5] Conversely, many of the undesirable side effects of GCs are associated with the transactivation of genes via glucocorticoid response elements (GREs).[1][2] this compound's preferential induction of transrepression makes it a valuable tool for dissecting the molecular mechanisms of GR signaling and for the development of novel anti-inflammatory therapies with an improved safety profile.[1][2]
These application notes provide detailed protocols for utilizing this compound to study its effects on gene expression in Human Embryonic Kidney (HEK293) cells, a widely used cell line for studying GR-mediated signaling pathways.
Data Presentation
The following tables summarize the in vitro activity of this compound. It is important to note that while HEK293 cells are a suitable model for studying GR signaling, the following quantitative data was generated in other cell lines as specified.
Table 1: Receptor Binding Affinity of this compound
| Receptor | IC50 (nM) |
| Glucocorticoid Receptor (GR) | 20.3 ± 2.6 |
| Progesterone Receptor (PR) | 20.4 ± 1.3 |
| Mineralocorticoid Receptor (MR) | 79.9 ± 1.3 |
Data represents the concentration required to inhibit 50% of specific radioligand binding to recombinant human receptors.[1]
Table 2: In Vitro Potency and Efficacy of this compound in Transrepression and Transactivation Assays
| Assay | Parameter | This compound | Dexamethasone (B1670325) (Positive Control) | Prednisolone (Positive Control) |
| Transrepression (IL-8 Inhibition in THP-1 cells) | IC50 (nM) | 35 ± 10 | 2.6 ± 1 | 18 ± 12 |
| Efficacy (%) | 52 ± 15 | 100 | 92 ± 8 | |
| Transactivation (TAT Induction in HepG2 cells) | EC50 (nM) | 95 | 0.3 | 1.5 |
| Efficacy (%) | 88 | 100 | 100 |
This data demonstrates the selectivity of this compound for transrepression over transactivation, as indicated by its lower potency in the transactivation assay compared to standard glucocorticoids.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization in HEK293 cells.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow diagram.
Experimental Protocols
HEK293 Cell Culture and Maintenance
A detailed protocol for the culture of HEK293 cells is essential for reproducible results.
-
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well and 96-well cell culture plates
-
-
Protocol:
-
Maintain HEK293 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
GR Transactivation Assay (GRE-Luciferase Reporter)
This assay measures the ability of this compound to activate gene expression through GREs.
-
Materials:
-
HEK293 cells
-
Expression plasmid for human GR (hGR)
-
GRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Dexamethasone (positive control)
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
On the day of transfection, prepare the transfection complexes in Opti-MEM according to the manufacturer's protocol. For each well, combine the hGR expression plasmid, GRE-luciferase reporter plasmid, and the control plasmid.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh, complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and dexamethasone in serum-free medium.
-
Treat the cells with the compounds and incubate for 18-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency.
-
GR Transrepression Assay (NF-κB-Luciferase Reporter)
This assay quantifies the ability of this compound to repress NF-κB-mediated gene expression.
-
Materials:
-
HEK293 cells
-
Expression plasmid for human GR (hGR)
-
NF-κB-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Dexamethasone (positive control)
-
Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
-
-
Protocol:
-
Follow steps 1-4 of the GR Transactivation Assay protocol, co-transfecting with the hGR and NF-κB-luciferase reporter plasmids.
-
Prepare serial dilutions of this compound and dexamethasone in serum-free medium.
-
Pre-treat the cells with the compounds for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway and incubate for an additional 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Analysis of Endogenous Gene Expression by qPCR
This protocol is for measuring the effect of this compound on the expression of endogenous GR target genes.
-
Marker Genes for Transactivation:
-
FKBP5 (FK506 binding protein 5)
-
GILZ (Glucocorticoid-induced leucine (B10760876) zipper)
-
-
Marker Genes for Transrepression (induced by an inflammatory stimulus like TNF-α):
-
IL-8 (Interleukin-8)
-
CCL2 (C-C motif chemokine ligand 2)
-
-
Materials:
-
HEK293 cells cultured in 6-well plates
-
This compound, dexamethasone, and TNF-α
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Protocol:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or dexamethasone at various concentrations for the desired time (e.g., 6-24 hours). For transrepression studies, pre-treat with the compounds before stimulating with TNF-α.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target and reference genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the distinct signaling pathways of the glucocorticoid receptor. The protocols outlined in these application notes provide a framework for researchers to characterize the effects of this selective GR agonist on gene expression in HEK293 cells, thereby facilitating a deeper understanding of GR biology and the development of safer anti-inflammatory drugs.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(-)-ZK 216348 solubility and stability in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of (-)-ZK 216348 when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound has a high solubility in DMSO, reaching up to 200 mg/mL (419.77 mM).[1] However, achieving this concentration may require sonication.[1] For preparing mother liquors for in vivo studies, concentrations such as 40 mg/mL are also reported.[2]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, stock solutions of this compound in DMSO should be aliquoted and stored under the following conditions.[1][3] It is also recommended to protect the solutions from light.[1][3]
| Storage Temperature | Shelf Life |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: Why is my this compound precipitating out of the DMSO solution?
A3: Compound precipitation from a DMSO stock solution is a common issue that can be caused by several factors:
-
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of the compound.[1][4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the entire stock solution can lead to compound precipitation and degradation.[4]
-
High Concentration: The solution may be oversaturated, especially if not prepared correctly or if temperature fluctuations occur.[4]
Q4: How does this compound exert its biological effect?
A4: this compound is a nonsteroidal, selective glucocorticoid receptor (GR) agonist with an IC₅₀ of 20.3 nM.[3] It also interacts with progesterone (B1679170) and mineralocorticoid receptors at similar concentrations.[3] Its primary mechanism involves binding to the GR, which then modulates the expression of target genes, leading to anti-inflammatory effects. For instance, it inhibits the production of proinflammatory cytokines like TNF-α and IL-12.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Stock Solution | 1. DMSO has absorbed water.[1][4]2. Repeated freeze-thaw cycles.[4]3. Storage temperature fluctuations.[4]4. Concentration is too high.[4] | 1. Use fresh, anhydrous DMSO for preparing stock solutions.[1][4]2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4]3. Gently warm the solution and use sonication to help redissolve the precipitate.[1][4]4. If precipitation persists, consider preparing a fresh, less concentrated stock solution.[4] |
| Inconsistent Experimental Results | 1. Degradation of the compound due to improper storage.[4]2. Instability of the compound in the final aqueous assay buffer. | 1. Ensure the stock solution is stored correctly at the recommended temperature and protected from light.[1][3][4]2. Always use freshly thawed aliquots for experiments.[4]3. Perform a preliminary stability test of this compound in your specific experimental buffer at the final working concentration and temperature. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous (newly opened) DMSO
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve the desired concentration. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 476.45 g/mol ), dissolve 4.76 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
If dissolution is slow, sonicate the solution for 5-10 minutes in a water bath.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 476.45 g/mol | |
| Solubility in DMSO | 200 mg/mL (419.77 mM) | Requires sonication; use of anhydrous DMSO is critical.[1] |
| Stock Solution Stability | 6 months at -80°C1 month at -20°C | In DMSO, sealed from light and moisture.[1][3] |
| Solid Form Stability | ≥ 2 years at -20°C | [5] |
Visualized Workflows and Pathways
Caption: Simplified signaling pathway of this compound as a Glucocorticoid Receptor agonist.
Caption: Experimental workflow for preparing and storing this compound DMSO stock solutions.
References
potential toxicity of (-)-ZK 216348 at high doses
This technical support center provides troubleshooting guidance and frequently asked questions regarding the experimental use of (-)-ZK 216348, with a focus on its potential for toxicity at high doses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal selective glucocorticoid receptor agonist (SEGRA).[1][2][3][4] Its primary mechanism of action is to bind to the glucocorticoid receptor (GR) and modulate gene expression. Unlike traditional glucocorticoids, it is designed to preferentially induce transrepression over transactivation.[4][5]
-
Transrepression: This process is largely responsible for the anti-inflammatory effects of glucocorticoids. The activated GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[1][5]
-
Transactivation: This process involves the GR homodimer binding to glucocorticoid response elements (GREs) on DNA to initiate gene transcription.[5] It is associated with many of the undesirable side effects of glucocorticoids, such as metabolic changes.[4][6]
The intended therapeutic benefit of this compound is to retain the anti-inflammatory properties of classical glucocorticoids while reducing the risk of transactivation-mediated side effects.[1][3][4]
Q2: What is the known safety profile of this compound compared to traditional glucocorticoids like prednisolone (B192156)?
In preclinical studies, this compound has demonstrated a superior side-effect profile compared to prednisolone in rodent models.[3][4][7] Specifically, it was found to have a reduced impact on:
-
Blood glucose levels: Less risk of inducing hyperglycemia.[3][4][7]
-
Skin atrophy: To a lesser extent, reduced skin thinning.[3][4][7]
However, the suppression of adrenocorticotropic hormone (ACTH) was similar for both compounds.[4]
Q3: Is there evidence of toxicity for this compound at high doses?
Direct, publicly available studies detailing the specific toxicity of this compound at high doses (e.g., LD50 values) are limited. However, a study comparing different SEGRAs in a mouse model of colitis provided some relevant insights. In this study, another SEGRA, Compound A (CpdA), lost its therapeutic benefits at higher doses due to toxic apoptotic effects.[8] Notably, this toxicity was not observed for this compound within the dose ranges tested in that particular study, suggesting it may have a wider therapeutic window.[8]
Q4: What are the potential off-target effects of this compound?
This compound has been shown to bind to other nuclear receptors, which could be a source of off-target effects at higher concentrations. It is important to consider these interactions when designing experiments.
Quantitative Data Summary
The following table summarizes key in vitro binding and potency data for this compound.
| Parameter | Receptor/Assay | Value | Reference |
| IC50 | Glucocorticoid Receptor (GR) | 20.3 nM | [2][3] |
| IC50 | Progesterone Receptor (PR) | 20.4 nM | [1][2][3] |
| IC50 | Mineralocorticoid Receptor (MR) | 79.9 nM | [1][2][3] |
| IC50 | Inhibition of TNF-α (in human PBMCs) | 89 nM | [1][2][3] |
| IC50 | Inhibition of IL-12 (in human PBMCs) | 52 nM | [1][2][3] |
| ED50 | Inhibition of ear edema (mice, topical) | 0.02 µg/cm² | [1] |
| ED50 | Inhibition of ear edema (mice, s.c.) | 2 mg/kg | [1] |
| ED50 | Inhibition of ear edema (rats, s.c.) | 2 mg/kg | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Anti-Inflammatory Activity and Side Effects (Rodent Model)
This protocol is based on the methods used to compare this compound with prednisolone.
-
Inflammation Induction: Croton oil-induced ear edema is a common model to assess topical and systemic anti-inflammatory activity.[1]
-
Drug Administration: this compound can be administered subcutaneously (e.g., 1-30 mg/kg) or topically.[3][7]
-
Efficacy Endpoint: Measure the inhibition of ear edema after a set period (e.g., 24 hours).[3][7]
-
Side Effect Endpoints:
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound action via the Glucocorticoid Receptor.
Experimental Workflow: Troubleshooting High-Dose Toxicity
Caption: Troubleshooting workflow for unexpected high-dose toxicity.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
improving reproducibility of (-)-ZK 216348 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving ZK 216348. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experiment with (-)-ZK 216348 showed no effect. Is the compound inactive?
A1: Yes, it is highly likely the compound is inactive. Research indicates that this compound is the inactive enantiomer of the selective glucocorticoid receptor agonist.[1] The biologically active form is (+)-ZK 216348. For agonistic activity on the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and mineralocorticoid receptor (MR), ensure you are using the (+)-enantiomer. The IC50 values for this compound are greater than 1000 nM for these receptors, indicating a lack of significant binding and activity.[1]
Q2: I am using (+)-ZK 216348, but my in vitro results are inconsistent. What are common causes?
A2: Inconsistent in vitro results can stem from several factors:
-
Compound Solubility: (+)-ZK 216348 has low aqueous solubility.[2] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in cell culture media.[3][4] Precipitates in the stock solution or final dilution will lead to inaccurate concentrations.
-
Solvent Concentration: High concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration in your cell culture well below 0.5% and to include a vehicle control with the same DMSO concentration in your experimental design.
-
Compound Stability: Store the stock solution appropriately. For long-term storage, aliquoting and storing at -80°C for up to 6 months is recommended.[3][5] For short-term storage, -20°C for up to one month is suitable.[3][5] Avoid repeated freeze-thaw cycles.[4]
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and free from contamination. Cellular response to glucocorticoid receptor agonists can change with cell stress or high passage numbers.
Q3: What are the recommended storage and handling conditions for ZK 216348?
A3: Proper storage is critical for maintaining the compound's integrity.
-
Solid Form: Store at 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years) in a dry, dark environment.[6]
-
Stock Solutions: Store in sealed vials, protected from moisture and light.[3][5] Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[3][5]
Q4: I am observing unexpected side effects in my animal models with (+)-ZK 216348. Why might this be?
A4: While (+)-ZK 216348 is designed to have a better side-effect profile than classical glucocorticoids like prednisolone, it is not entirely devoid of side effects.[7]
-
Receptor Specificity: (+)-ZK 216348 binds not only to the glucocorticoid receptor but also to the progesterone and mineralocorticoid receptors, which could mediate some off-target effects.[3][5][6][8]
-
Dose-Dependent Effects: Some side effects, such as spleen involution and skin atrophy, can still occur, although they may be less pronounced than with prednisolone.[7] Adrenocorticotropic hormone (ACTH) suppression has been observed to be similar to prednisolone.[7]
-
Vehicle Effects: Ensure the vehicle used for in vivo administration (e.g., 10% DMSO in corn oil) is well-tolerated by the animals and does not cause adverse effects.[4] Always include a vehicle-only control group.
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of the active enantiomer, (+)-ZK 216348.
Table 1: Receptor Binding Affinity of (+)-ZK 216348
| Receptor | IC50 (nM) |
| Glucocorticoid Receptor (GR) | 20.3[3][5] |
| Progesterone Receptor (PR) | 20.4[3][5][8] |
| Mineralocorticoid Receptor (MR) | 79.9[3][5][8] |
Table 2: In Vitro Anti-Inflammatory Activity of (+)-ZK 216348 in Human PBMCs
| Cytokine Inhibited | Stimulant | IC50 (nM) |
| TNF-α | LPS | 89[3][5][8] |
| IL-12 | LPS | 52[3][5][8] |
Table 3: In Vivo Anti-Inflammatory Activity of (+)-ZK 216348
| Animal Model | Assay | Route | ED50 |
| Mouse | Croton Oil Ear Edema | Topical | 0.02 µg/cm²[8] |
| Mouse | Granulocyte Infiltration | Topical | 0.03 µg/cm²[8] |
| Mouse | Ear Edema | s.c. | 2 mg/kg[8] |
| Rat | Ear Edema | s.c. | 2 mg/kg[8] |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids (GCs) and selective GR agonists like (+)-ZK 216348 exert their effects through two main pathways: transrepression and transactivation. The anti-inflammatory effects are primarily mediated by transrepression, while many side effects are associated with transactivation.[7] (+)-ZK 216348 is designed to preferentially induce transrepression.[7]
Caption: Mechanism of (+)-ZK 216348 via the Glucocorticoid Receptor.
General Experimental Workflow for In Vitro Cytokine Inhibition Assay
This workflow outlines the key steps for assessing the anti-inflammatory properties of (+)-ZK 216348 in vitro using human Peripheral Blood Mononuclear Cells (PBMCs).
Caption: Workflow for in vitro cytokine inhibition assay.
Detailed Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Stimulated TNF-α in Human PBMCs
This protocol is a representative method for evaluating the in vitro anti-inflammatory activity of (+)-ZK 216348.
1. Materials:
-
(+)-ZK 216348
-
DMSO (cell culture grade)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
96-well cell culture plates
2. Procedure:
-
Prepare (+)-ZK 216348 Stock Solution: Dissolve (+)-ZK 216348 in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Use sonication if necessary to ensure it is fully dissolved.[3] Store aliquots at -80°C.
-
Cell Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI medium and seed into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of (+)-ZK 216348 in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Add the dilutions to the wells containing PBMCs. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., dexamethasone).
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL to induce TNF-α production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of (+)-ZK 216348 relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Mouse Model of Ear Inflammation
This protocol describes a common method for assessing the in vivo anti-inflammatory efficacy of (+)-ZK 216348.[8]
1. Materials:
-
(+)-ZK 216348
-
Vehicle (e.g., for subcutaneous injection: 10% DMSO in corn oil[4]; for topical: acetone)
-
NMRI mice or Wistar rats
-
Croton oil (inflammatory agent)
-
Micrometer calipers
2. Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Compound Preparation: Prepare the dosing solution of (+)-ZK 216348 in the appropriate vehicle.
-
Administration:
-
Systemic (s.c.): Administer (+)-ZK 216348 or vehicle by subcutaneous injection at desired doses (e.g., 1-30 mg/kg).[5]
-
Topical: Apply a solution of croton oil in acetone (B3395972) to the inner surface of one ear to induce inflammation. After a set time, apply (+)-ZK 216348 or vehicle topically to the same ear.
-
-
Inflammation Induction: If not applied concurrently with the topical treatment, induce inflammation after systemic administration.
-
Measurement: At a specified time point after inflammation induction (e.g., 24 hours), measure the thickness of both ears using micrometer calipers.[5] The difference in thickness between the treated and untreated ears represents the degree of edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle-treated control group. Determine the ED50 value, which is the dose required to achieve 50% inhibition of the inflammatory response.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
Technical Support Center: (-)-ZK 216348 Long-Term Treatment in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (-)-ZK 216348 in long-term mouse studies. The information is intended for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed advantage?
A1: this compound is a nonsteroidal selective glucocorticoid receptor agonist (SEGRA). Its primary advantage is the dissociation of the anti-inflammatory and immunosuppressive effects of glucocorticoids from many of their classic side effects. It is designed to preferentially induce transrepression of pro-inflammatory genes over transactivation of genes associated with metabolic side effects.
Q2: What are the known long-term side effects of this compound in mice?
A2: Current research indicates that this compound has a markedly superior side-effect profile compared to classical glucocorticoids like prednisolone (B192156). Specifically, it is associated with a lower risk of hyperglycemia, spleen involution, and skin atrophy. However, suppression of the hypothalamic-pituitary-adrenal (HPA) axis, similar to that caused by traditional glucocorticoids, may still be a concern. One study in a mouse model of colitis showed no diabetogenic effects or HPA axis suppression.
Q3: Should I be concerned about metabolic side effects like hyperglycemia with long-term this compound treatment?
A3: While this compound is designed to minimize metabolic side effects, it is still advisable to monitor metabolic parameters during long-term studies. Studies have shown a reduced risk of increased blood glucose compared to prednisolone. However, individual experimental conditions and mouse strains could influence the outcomes.
Q4: Does this compound cause immunosuppression?
A4: As a glucocorticoid receptor agonist, this compound possesses immunosuppressive properties, which are part of its therapeutic effect. The extent of immunosuppression should be considered in the context of your experimental design, particularly if challenging the animals with pathogens.
Q5: What is the effect of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) axis?
A5: There is some evidence to suggest that this compound can suppress the HPA axis, with a potency similar to prednisolone in some studies. This is a critical consideration for long-term treatment, as abrupt cessation of the drug could lead to adrenal insufficiency. A gradual dose reduction is recommended at the end of the treatment period.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in blood glucose levels. | While less likely than with classical GCs, individual mouse strain sensitivity or experimental stressors could contribute. | Perform a glucose tolerance test (GTT) to formally assess glucose homeostasis. Review animal handling procedures to minimize stress. See Experimental Protocol 2 . |
| Signs of HPA axis suppression (e.g., lethargy upon treatment cessation). | This compound can suppress the HPA axis. | Implement a dose-tapering schedule at the end of the study instead of abrupt withdrawal. Measure corticosterone (B1669441) levels or perform a dexamethasone (B1670325) suppression test to assess HPA axis function. See Experimental Protocol 4 . |
| Weight loss or reduced weight gain in treated animals. | This could be related to the underlying disease model, the effects of the compound on appetite, or other systemic effects. | Monitor food and water intake. Ensure the diet is appropriate for the mouse strain and experimental conditions. |
| Skin thinning or fragility at the injection site (for subcutaneous administration). | Although less pronounced than with classical GCs, some local effects on the skin might occur with long-term subcutaneous injections. | Rotate injection sites. If skin atrophy is a concern for your study, consider systemic administration routes like oral gavage if the formulation allows. Monitor skin thickness. See Experimental Protocol 3 . |
| Reduced spleen size at necropsy. | Spleen involution is a known side effect of glucocorticoids, though reportedly less severe with this compound. | Quantify spleen weight and normalize it to body weight. Compare with a vehicle-treated control group and a positive control group (e.g., prednisolone-treated). See Experimental Protocol 3 . |
Quantitative Data on Side Effects
The following tables summarize the comparative side-effect profile of this compound and other SEGRAs versus classical glucocorticoids from murine studies.
Table 1: Metabolic and Atrophic Side Effects of this compound vs. Prednisolone in Mice
| Parameter | This compound | Prednisolone | Reference |
| Blood Glucose | Markedly lower increase | Significant increase | [1] |
| Spleen Involution | Markedly less severe | Significant involution | [1] |
| Skin Atrophy | Less severe | Significant atrophy | [1] |
Table 2: Effects of the SEGRA LGD5552 vs. Prednisolone in Mice (28-day study)
| Parameter | LGD5552 | Prednisolone | Reference |
| Body Fat Percentage | No significant increase | Significant increase | [2] |
| Bone Formation Rate | Significant decrease only at high dose | Significant decrease at all doses | [2] |
Experimental Protocols
1. General Administration Protocol for Long-Term Studies
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for the chosen administration route.
-
Dosage: Dosages in murine studies have ranged from 1-30 mg/kg. The optimal dose will depend on the disease model and desired therapeutic effect.
-
Administration Route: Subcutaneous injection or oral gavage are common routes.
-
Frequency: Typically once daily.
-
Duration: Long-term studies can range from several weeks to months, depending on the experimental aims.
-
Controls: Always include a vehicle-treated control group. A positive control group treated with a classical glucocorticoid (e.g., prednisolone) is highly recommended for comparison of side effects.
2. Protocol for Glucose Tolerance Test (GTT)
-
Fasting: Fast mice for 4-6 hours with free access to water.[2]
-
Baseline Glucose: Measure baseline blood glucose from a tail vein blood sample using a glucometer.
-
Glucose Administration: Administer a sterile glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.[1][3]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose concentration versus time and calculate the area under the curve (AUC) for each group.
3. Protocol for Assessing Spleen Involution and Skin Atrophy
-
Spleen Weight: At the end of the study, euthanize the mice and carefully dissect the spleen. Blot the spleen dry and weigh it. Normalize the spleen weight to the final body weight.[4]
-
Skin Thickness:
-
Calipers: Measure the thickness of a fold of dorsal skin using digital calipers at regular intervals throughout the study.
-
Histology: At necropsy, collect a sample of dorsal skin and fix it in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Measure the thickness of the epidermis and dermis using imaging software.[5][6]
-
4. Protocol for Assessing HPA Axis Suppression
-
Dexamethasone Suppression Test:
-
Baseline Corticosterone: Collect a blood sample to measure baseline corticosterone levels.
-
Dexamethasone Administration: Administer a low dose of dexamethasone (e.g., 0.1 mg/kg) via subcutaneous or intraperitoneal injection.
-
Post-Dexamethasone Corticosterone: Collect blood samples at 2 and 4 hours post-dexamethasone administration and measure corticosterone levels.
-
Interpretation: In healthy animals, dexamethasone should suppress corticosterone production. A lack of suppression indicates HPA axis dysfunction.
-
-
ACTH Measurement:
Visualizations
Caption: Glucocorticoid Receptor (GR) Signaling Pathways.
Caption: HPA Axis Negative Feedback Loop and this compound.
Caption: Experimental Workflow for a Long-Term Study.
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. IP Glucose Tolerance Test in Mouse [protocols.io]
- 4. diacomp.org [diacomp.org]
- 5. researchgate.net [researchgate.net]
- 6. Histomorphologic changes in aging skin: observations in the CBA mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Adrenocorticotropic Hormone (ACTH) ELISA Kit RD-ACTH-Mu - Traditional ELISA Kits [reddotbiotech.com]
- 8. Mouse ACTH ELISA Kit (EEL085) - Invitrogen [thermofisher.com]
addressing off-target effects of (-)-ZK 216348 in assays
Welcome to the technical support center for (-)-ZK 216348. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects in assays involving this selective glucocorticoid receptor (GR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonsteroidal selective glucocorticoid receptor (GR) agonist. Its primary mechanism involves binding to the GR and preferentially inducing transrepression over transactivation.[1] Transrepression is the process where the activated GR, as a monomer, inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, leading to anti-inflammatory effects.[1] Transactivation, which involves the GR homodimer binding to glucocorticoid response elements (GREs) to initiate gene transcription, is associated with many of the side effects of classical glucocorticoids.[1]
Q2: What are the known off-target interactions of this compound?
A2: this compound has been shown to bind to the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR) with significant affinity.[1][2][3] This cross-reactivity is a critical consideration when designing and interpreting experiments, as activation of these receptors can lead to confounding results.
Q3: Why am I observing GR-like activity in my reporter assay even at concentrations where this compound should be selective?
A3: This could be due to the significant overlap in the DNA response elements for GR, PR, and MR. Glucocorticoid Response Elements (GREs), Progesterone Response Elements (PREs), and Mineralocorticoid Response Elements (MREs) share a high degree of sequence similarity.[4][5][6][7] Consequently, a reporter construct designed to be responsive to GR (containing GREs) may also be activated by this compound-bound PR or MR, especially in cell lines that endogenously express these receptors.
Q4: My transrepression assay (e.g., NF-κB inhibition) results are inconsistent. Could off-target effects be the cause?
A4: Yes. Activation of the progesterone receptor can also modulate NF-κB signaling, potentially interfering with the measurement of GR-mediated transrepression.[8] Depending on the cellular context and the specific gene being regulated, PR activation can either synergize with or antagonize GR's effect on NF-κB. This can lead to variability in your results.
Q5: How can I confirm that the observed activity in my cell-based assay is specifically mediated by the glucocorticoid receptor?
A5: The most effective method is to use specific antagonists for the potential off-target receptors. Pre-treatment of your cells with a PR antagonist (e.g., Mifepristone/RU-486) and an MR antagonist (e.g., Spironolactone or Eplerenone) can block the activity of this compound at these receptors. Any remaining activity can then be more confidently attributed to GR activation. Additionally, using a GR-specific antagonist (like RU-486 in the absence of PR) can be used to confirm GR-mediated effects.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | IC50 (nM) | Reference |
| Glucocorticoid Receptor (GR) | (+)-ZK 216348 | 20.3 | [2] |
| Progesterone Receptor (PR) | This compound | 20.4 | [1][2][3] |
| Mineralocorticoid Receptor (MR) | This compound | 79.9 | [1][2][3] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Effect | IC50 (nM) | Reference |
| LPS-stimulated TNF-α inhibition | Human PBMCs | Transrepression | 89 | [1][2] |
| LPS-stimulated IL-12 inhibition | Human PBMCs | Transrepression | 52 | [1][2] |
| TNF-α-induced IL-8 expression | Caco-2 cells | Transrepression | - | [1][2] |
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Activity in a GRE-Luciferase Reporter Assay
Potential Cause: Activation of the reporter construct by this compound bound to off-target Progesterone (PR) and/or Mineralocorticoid (MR) receptors due to similarities between GRE, PRE, and MRE sequences.
Troubleshooting Workflow:
Experimental Protocol: Dissecting Receptor Specificity in a GRE-Luciferase Assay
-
Cell Culture: Seed cells (e.g., HEK293 or A549) in a 96-well plate. Ensure cells express GR and potentially PR and MR.
-
Transfection: Co-transfect cells with a GRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Antagonist Pre-treatment:
-
Prepare media with vehicle control.
-
Prepare media containing a PR antagonist (e.g., 1 µM Mifepristone).
-
Prepare media containing an MR antagonist (e.g., 1 µM Spironolactone).
-
Prepare media containing both PR and MR antagonists.
-
After 24 hours of transfection, replace the media with the antagonist-containing media and incubate for 1-2 hours.
-
-
This compound Treatment: Add a serial dilution of this compound to the wells and incubate for 18-24 hours.
-
Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's protocol.[9][10][11]
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Compare the dose-response curves in the presence and absence of the antagonists to determine the contribution of each receptor to the overall signal.
Issue 2: Confounding results in cytokine inhibition assays (e.g., TNF-α, IL-6)
Potential Cause: The measured anti-inflammatory effect is a composite of GR-mediated transrepression and off-target effects via PR and/or MR, which can also modulate inflammatory pathways.
Troubleshooting Workflow:
Experimental Protocol: Competitive Binding Assay to Determine Specificity
This assay helps quantify the binding affinity of this compound to GR, PR, and MR, providing a basis for understanding its selectivity.
-
Receptor Preparation: Prepare cell lysates or cytosolic fractions from cells overexpressing human GR, PR, or MR.
-
Radioligand: Use a specific radioligand for each receptor (e.g., [³H]dexamethasone for GR, [³H]progesterone for PR, [³H]aldosterone for MR).
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the receptor preparation and its corresponding radioligand with a serial dilution of this compound.
-
Total Binding: Wells with receptor and radioligand only.
-
Non-specific Binding: Wells with receptor, radioligand, and a high concentration of a known unlabeled ligand for that receptor.
-
-
Incubation: Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand using a method like filtration through glass fiber filters or dextran-coated charcoal.[2][12]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation to compare affinities across the different receptors.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The glucocorticoid receptor interferes with progesterone receptor-dependent genomic regulation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico modelling of hormone response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity in mineralocorticoid versus glucocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: (-)-ZK 216348 Formulation for Subcutaneous Injection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the formulation of (-)-ZK 216348 for subcutaneous injection. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonsteroidal, selective glucocorticoid receptor (GR) agonist. Unlike traditional glucocorticoids, it preferentially induces the transrepression activity of the GR over transactivation. This selective action is thought to be responsible for its potent anti-inflammatory effects with a reduced risk of the side effects commonly associated with glucocorticoid therapy.
Q2: What are the main challenges in developing a subcutaneous formulation for a poorly water-soluble compound like this compound?
The primary challenges for formulating poorly water-soluble compounds for subcutaneous injection include:
-
Low Solubility and Bioavailability: Ensuring the drug is sufficiently soluble in a small injection volume to achieve the desired therapeutic concentration.
-
Formulation Stability: Preventing precipitation, aggregation, or degradation of the drug substance in the formulation during storage and administration.
-
High Viscosity: High concentrations of the drug and excipients can lead to viscous solutions that are difficult to inject.
-
Injection Site Reactions: The formulation must be well-tolerated to minimize pain, irritation, and inflammation at the injection site.
Q3: What types of formulations can be considered for subcutaneous delivery of this compound?
Several formulation strategies can be explored:
-
Aqueous Solutions with Solubilizing Excipients: Utilizing co-solvents, surfactants, or complexing agents to enhance the solubility of this compound in an aqueous vehicle.
-
Nonaqueous Solutions: Dissolving the compound in a biocompatible nonaqueous solvent.
-
Suspensions: Dispersing micronized particles of the drug in a suitable vehicle. This can also provide a sustained-release profile.
-
Nanosuspensions: Reducing the particle size to the nanometer range can improve the dissolution rate and bioavailability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development of a this compound subcutaneous formulation.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound during formulation preparation or storage | - Exceeding the solubility limit of the drug in the chosen vehicle.- pH shift outside the optimal range for solubility.- Incompatibility with an excipient.- Temperature fluctuations. | - Conduct thorough solubility studies to determine the saturation solubility in different solvent/excipient combinations.- Use a buffering agent to maintain the optimal pH.- Evaluate excipient compatibility through stress testing.- Store the formulation at a controlled temperature. |
| High viscosity of the formulation, leading to difficult injection | - High concentration of this compound.- High concentration of viscosity-enhancing excipients (e.g., polymers). | - Explore the use of viscosity-reducing excipients.- If using a suspension, optimize the particle size and concentration.- Consider a formulation with a lower drug concentration if therapeutically feasible. |
| Phase separation or caking in suspension formulations | - Inadequate wetting of drug particles.- Inappropriate suspending agent or concentration.- Particle size growth (Ostwald ripening). | - Use a wetting agent (surfactant) to improve the dispersibility of the drug particles.- Screen different suspending agents (e.g., HPMC, CMC) and optimize their concentration.- Include a crystal growth inhibitor in the formulation. |
| Injection site pain or irritation in preclinical models | - Non-physiological pH or osmolality of the formulation.- Irritating properties of the excipients.- Drug precipitation at the injection site. | - Adjust the pH to be within a physiologically tolerated range (typically 4-9 for subcutaneous injection).- Adjust the osmolality to be isotonic.- Screen excipients for their local tolerance in vivo.- Evaluate the potential for in vivo precipitation using an in vitro simulation model. |
| Low or variable bioavailability in pharmacokinetic studies | - Incomplete dissolution of the drug from the injection site.- Degradation of the drug at the injection site.- Poor absorption characteristics. | - Enhance the dissolution rate by reducing particle size (nanosuspension) or using solubility enhancers.- Investigate the stability of the formulation under physiological conditions.- Consider the inclusion of permeation enhancers, though this requires careful safety evaluation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Subcutaneous Injection
Objective: To prepare a stable, sterile nanosuspension of this compound suitable for subcutaneous administration in preclinical studies.
Materials:
-
This compound drug substance
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) or other suitable stabilizer
-
Polysorbate 80 or other suitable wetting agent
-
Water for Injection (WFI)
-
Buffer salts (e.g., phosphate (B84403) or citrate)
-
High-pressure homogenizer or bead mill
-
0.22 µm sterile filter
Methodology:
-
Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer (e.g., HPMC) and wetting agent (e.g., Polysorbate 80) in WFI. Buffer to a suitable pH.
-
Pre-milling: Disperse the this compound powder in a portion of the stabilizer solution to form a pre-suspension.
-
Milling: Subject the pre-suspension to high-energy milling (e.g., high-pressure homogenization or bead milling) until the desired particle size distribution in the nanometer range is achieved. Monitor particle size using a suitable technique like dynamic light scattering (DLS).
-
Final Dilution and Sterilization: Dilute the nanosuspension to the target concentration with the remaining stabilizer solution. Sterilize the final nanosuspension by filtration through a 0.22 µm filter.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, drug content, purity, and sterility.
Protocol 2: In Vitro Stability Testing of a this compound Formulation
Objective: To assess the physical and chemical stability of a this compound subcutaneous formulation under accelerated storage conditions.
Materials:
-
This compound formulation
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
HPLC system with a suitable column and detector
-
Particle size analyzer (for suspensions)
-
Viscometer
-
pH meter
Methodology:
-
Sample Preparation: Aliquot the this compound formulation into appropriate, sealed vials.
-
Storage: Place the vials in stability chambers at different temperature and humidity conditions.
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change, clarity, or precipitation.
-
Purity and Degradation Products: Use a stability-indicating HPLC method to quantify this compound and any degradation products.
-
Particle Size and Distribution (for suspensions): Measure using DLS or laser diffraction.
-
Viscosity: Measure using a viscometer.
-
pH: Measure using a calibrated pH meter.
-
-
Data Analysis: Plot the data over time to determine the shelf-life and identify any stability issues.
Visualizations
Glucocorticoid Receptor (GR) Signaling Pathway
Caption: this compound selectively activates the transrepression pathway.
Experimental Workflow for Subcutaneous Formulation Development
Caption: A typical workflow for developing a subcutaneous formulation.
variability in anti-inflammatory response to (-)-ZK 216348
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the selective glucocorticoid receptor agonist (SEGRA), (-)-ZK 216348, in anti-inflammatory research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to address potential variability and challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A1: this compound is a nonsteroidal selective glucocorticoid receptor (GR) agonist.[1][2] Its anti-inflammatory properties stem from its ability to preferentially induce GR-mediated transrepression while having a reduced capacity for transactivation.[2][3][4] Transrepression is the primary mechanism for the anti-inflammatory activity of glucocorticoids, where the activated GR interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[4][5] This "dissociation" from transactivation, which is linked to many of the side effects of classical glucocorticoids, gives this compound a potentially improved therapeutic index.[4][6]
Q2: What is the difference between this compound and its enantiomer, (+)-ZK 216348?
A2: this compound is reported to be the inactive enantiomer, with an IC50 greater than 1000 nM for the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and mineralocorticoid receptor (MR).[7] Conversely, (+)-ZK 216348 is the active enantiomer that acts as a nonsteroidal selective glucocorticoid receptor agonist.[7]
Q3: What are the expected in vitro anti-inflammatory effects of (+)-ZK 216348?
A3: In vitro, (+)-ZK 216348 has been shown to inhibit the production of key pro-inflammatory cytokines. For instance, in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), it inhibits the production of TNF-α and IL-12.[2][7] It also suppresses the TNF-α-induced expression of the pro-inflammatory cytokine IL-8 in Caco-2 cells.[2][7]
Q4: How does the in vivo anti-inflammatory activity of (+)-ZK 216348 compare to classical glucocorticoids like prednisolone?
A4: In animal models, (+)-ZK 216348 demonstrates potent anti-inflammatory activity comparable to prednisolone.[6] For example, in the croton oil-induced ear edema model in mice, it shows similar efficacy in reducing both edema and granulocyte infiltration.[2][6] However, it exhibits a superior side-effect profile, with less impact on blood glucose levels and spleen involution.[4][6]
Q5: What could cause variability in the anti-inflammatory response to (+)-ZK 216348 in my experiments?
A5: Variability can arise from several factors, including:
-
Cell-based assays: Cell line passage number, cell density, health of the cells, and the specific batch of stimulating agent (e.g., LPS) can all contribute to variable responses.[8]
-
Animal models: The age, weight, and strain of the animals, as well as the administration route and vehicle used, can influence the outcome. Environmental stressors can also impact inflammatory responses.[9]
-
Compound handling: Improper storage or handling of (+)-ZK 216348 can lead to degradation and reduced activity. Ensure the compound is stored as recommended and that fresh dilutions are prepared for each experiment.[7]
-
Assay-specific factors: For cytokine assays, the timing of sample collection is critical as cytokine production can be transient.[8] The choice of assay and its sensitivity can also affect results.[10]
Troubleshooting Guide
Issue 1: Higher than expected IC50/ED50 values for (+)-ZK 216348 in our assays.
-
Question: We are observing a weaker anti-inflammatory effect from (+)-ZK 216348 than reported in the literature. What could be the issue?
-
Answer:
-
Compound Integrity: Verify the purity and integrity of your (+)-ZK 216348 stock. Improper storage or multiple freeze-thaw cycles can lead to degradation. We recommend preparing fresh working solutions from a properly stored stock for each experiment.[7]
-
Assay Conditions:
-
In Vitro: Ensure optimal cell density and health. Over-confluent or stressed cells may respond differently to stimuli. Confirm the concentration and activity of your inflammatory stimulus (e.g., LPS). The incubation time with the compound before stimulation may also need optimization.
-
In Vivo: Check the formulation and administration of the compound. Ensure complete dissolution or a stable suspension. The timing of administration relative to the inflammatory challenge is crucial.[9]
-
-
Receptor Expression: The expression level of the glucocorticoid receptor in your chosen cell line or animal model can influence the potency of (+)-ZK 216348.
-
Issue 2: High variability between replicate wells/animals in our experiments.
-
Answer:
-
Pipetting and Dispensing: Ensure accurate and consistent pipetting, especially for the compound and stimulating agents. Use calibrated pipettes and consider using automated liquid handlers for high-throughput assays.[8]
-
Cell Plating: Inconsistent cell seeding density across a plate can lead to variability. Ensure a homogenous cell suspension and proper mixing before plating. Avoid edge effects by not using the outer wells of the plate for critical data points.[8]
-
Animal Handling: Minimize stress in animal studies through proper handling and acclimatization. Stress can induce an endogenous glucocorticoid response, which may interfere with the effects of (+)-ZK 216348.[9]
-
Stimulus Preparation: Ensure the inflammatory stimulus (e.g., LPS, croton oil) is well-mixed and applied consistently to all relevant wells or animals.
-
Issue 3: Discrepancy between in vitro and in vivo results for (+)-ZK 216348.
-
Question: We see potent anti-inflammatory activity of (+)-ZK 216348 in our cell-based assays, but the effect is much weaker in our animal model. What could explain this?
-
Answer:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or low distribution to the target tissue in vivo. Consider pharmacokinetic studies to determine the bioavailability and half-life of (+)-ZK 216348 when administered via your chosen route.
-
Metabolism: The compound may be metabolized into less active or inactive forms in vivo.
-
Model Complexity: In vivo inflammatory responses are complex and involve multiple cell types and signaling pathways that are not fully recapitulated in simple in vitro models. The chosen animal model may involve inflammatory pathways that are less sensitive to GR-mediated transrepression.
-
Data Presentation
Table 1: In Vitro Activity of (+)-ZK 216348
| Assay | Cell Type | Stimulus | Inhibited Mediator | IC50 (nM) | Reference |
| Cytokine Release | Human PBMCs | LPS | TNF-α | 89 | [2][7] |
| Cytokine Release | Human PBMCs | LPS | IL-12 | 52 | [2][7] |
| Receptor Binding | Glucocorticoid Receptor (GR) | - | - | 20.3 | [7] |
| Receptor Binding | Progesterone Receptor (PR) | - | - | 20.4 | [2][7] |
| Receptor Binding | Mineralocorticoid Receptor (MR) | - | - | 79.9 | [2][7] |
Table 2: In Vivo Anti-inflammatory Activity of (+)-ZK 216348
| Animal Model | Species | Application | Endpoint | ED50 | Comparison Compound (ED50) | Reference |
| Croton Oil-Induced Ear Edema | Mouse | Topical | Ear Edema | 0.02 µg/cm² | Prednisolone (0.03 µg/cm²) | [6] |
| Croton Oil-Induced Granulocyte Infiltration | Mouse | Topical | Peroxidase Activity | 0.03 µg/cm² | Prednisolone (0.04 µg/cm²) | [6] |
| Croton Oil-Induced Ear Edema | Mouse | s.c. | Ear Edema | 2 mg/kg | Prednisolone (9 mg/kg) | [2][6] |
| Croton Oil-Induced Ear Edema | Rat | s.c. | Ear Edema | 2 mg/kg | Prednisolone (3.5 mg/kg) | [2][6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced TNF-α Production in Human PBMCs
1. Materials:
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS) from E. coli
- (+)-ZK 216348
- DMSO (vehicle control)
- Human TNF-α ELISA kit
- 96-well cell culture plates
2. Procedure:
- Cell Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.
- Compound Preparation: Prepare a stock solution of (+)-ZK 216348 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
- Treatment: Add the diluted (+)-ZK 216348 or vehicle control to the respective wells.
- Stimulation: Immediately after adding the compound, add LPS to a final concentration of 10-100 ng/mL to all wells except for the unstimulated control.
- Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[11][12]
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for TNF-α analysis.
- TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of (+)-ZK 216348 compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Croton Oil-Induced Ear Edema in Mice
1. Materials:
- Male ICR mice (20-25 g)
- Croton oil
- Acetone (B3395972)
- (+)-ZK 216348
- Vehicle control (e.g., acetone for topical application)
- Micrometer gauge
2. Procedure:
- Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
- Compound Administration (Topical): Prepare solutions of (+)-ZK 216348 in acetone at various concentrations. Apply a defined volume (e.g., 20 µL) of the test compound or vehicle to the inner and outer surfaces of the right ear.
- Induction of Inflammation: After 30 minutes, apply a solution of croton oil in acetone (e.g., 5%) to the right ear of each mouse. The left ear remains untreated as a control.[13][14]
- Measurement of Edema: At a specified time point (e.g., 6 hours) after croton oil application, measure the thickness of both ears using a micrometer gauge.[14]
- Data Analysis: The degree of edema is calculated as the difference in thickness between the right (treated) and left (untreated) ears. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group. Determine the ED50 value.
Mandatory Visualization
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Anti-inflammatory Drug Screening.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. cbsjournal.com [cbsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Paradoxical Results with GR Modulators
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected or paradoxical results during their experiments with glucocorticoid receptor (GR) modulators. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help you diagnose and resolve these common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my GR antagonist showing partial agonist activity?
A1: This is a frequently observed phenomenon that can arise from several factors. The cellular context is critical; the ratio of coactivators to corepressors can influence the overall activity of a GR modulator. In some cellular environments, an antagonist-bound GR may still recruit enough coactivators to induce a partial agonist response. Additionally, some compounds classified as antagonists in certain assays (like reporter gene assays) may exhibit partial agonism in others, such as inhibiting inflammatory cytokine release.[1] It's also important to consider the specific GR isoform being targeted, as some modulators can have differential effects on GRα and GRβ.[2]
Q2: I'm observing a pro-inflammatory effect with a GR modulator that is expected to be anti-inflammatory. What could be the cause?
A2: This paradoxical pro-inflammatory effect can be perplexing. One possibility is a biphasic dose-response, where low doses of a modulator might prime the immune system, while higher doses are immunosuppressive. It is also known that in certain contexts, glucocorticoids can cooperate with other signaling pathways, like those activated by TNF-α, to enhance the expression of pro-inflammatory genes such as TLR2. Furthermore, the cellular and tissue context is paramount, as the effect of a GR modulator can vary significantly between different cell types due to the unique assortment of transcription factors and co-regulators present.
Q3: Why are the results of my GR modulator experiments inconsistent across different cell lines?
A3: The transcriptional response to GR modulators is highly cell-type dependent.[3] Different cell types have distinct chromatin landscapes, which dictates the accessibility of glucocorticoid response elements (GREs) to the GR.[4] Moreover, the expression levels of GR itself, as well as the relative abundance of various coactivators and corepressors, can dramatically alter the cellular response to a given modulator. Therefore, a compound that acts as an antagonist in one cell line might show partial agonist activity in another.
Q4: What are the key differences between GR transactivation and transrepression, and how do they relate to paradoxical results?
A4: Transactivation and transrepression are two primary mechanisms of GR action.
-
Transactivation: The GR homodimer binds directly to glucocorticoid response elements (GREs) on the DNA, typically leading to the upregulation of target genes. This mechanism is often associated with some of the metabolic side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to inhibit their activity, thereby repressing the expression of pro-inflammatory genes.
Paradoxical results can arise because selective GR modulators (SGRMs) are often designed to preferentially induce transrepression over transactivation. However, this separation is not always absolute and can be context-dependent, leading to unexpected gene activation or a lack of repression.
Troubleshooting Guides
Issue 1: Unexpected Agonist/Antagonist Profile
Symptom: A compound expected to be an antagonist shows agonist activity, or vice-versa.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected agonist/antagonist profiles.
Issue 2: High Variability in Experimental Replicates
Symptom: Inconsistent results between wells, plates, or experimental days.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell passage numbers.
-
Maintain a consistent cell confluence at the time of treatment.
-
Use the same batch of serum and media for all experiments in a set.
-
Regularly test for mycoplasma contamination.
-
-
Optimize Assay Protocol:
-
Pipetting Technique: Use calibrated pipettes and consider using a multi-channel pipette for plate-based assays to minimize variability.
-
Reagent Stability: Prepare fresh reagents, especially for luciferase assays, and avoid repeated freeze-thaw cycles.
-
Plate Effects: Be aware of "edge effects" in multi-well plates. Consider not using the outer wells or filling them with a buffer.
-
-
Validate Reagents:
-
Compound Integrity: Confirm the purity and stability of your GR modulator.
-
Antibody Specificity (for Co-IP): Validate the specificity of your antibodies using appropriate controls.
-
Issue 3: No or Weak Signal in a GRE-Luciferase Reporter Assay
Symptom: Low or no luciferase signal, even with a known agonist.
Troubleshooting Steps:
-
Check Transfection Efficiency:
-
Co-transfect a fluorescent protein reporter (e.g., GFP) to visually assess transfection efficiency.
-
Optimize the DNA-to-transfection reagent ratio.
-
-
Verify Plasmid Integrity:
-
Sequence the GRE-luciferase plasmid to ensure the response element is intact.
-
-
Confirm Cell Line Responsiveness:
-
Ensure the chosen cell line expresses functional GR.
-
Treat with a potent agonist like dexamethasone as a positive control.
-
-
Assay Reagent and Instrument Check:
-
Use fresh luciferase substrate.
-
Ensure the luminometer is set to the correct parameters.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for common GR modulators. These values are context-dependent and can vary based on the cell type and assay conditions.
Table 1: In Vitro Potency of GR Modulators (Transrepression)
| Compound | Assay | Cell Line | EC50/IC50 (M) | Reference |
| Fluticasone Propionate | GM-CSF Release | A549 | 1.8 x 10-11 | [3] |
| Budesonide | GM-CSF Release | A549 | 5.0 x 10-11 | [3] |
| Dexamethasone | GM-CSF Release | A549 | 2.2 x 10-9 | [3] |
| RU486 (Mifepristone) | GM-CSF Release | A549 | 1.8 x 10-10 | [3] |
| Fluticasone Propionate | 3xκB Luciferase | A549 | 0.5 x 10-11 | [3] |
| Budesonide | 3xκB Luciferase | A549 | 2.7 x 10-11 | [3] |
| Dexamethasone | 3xκB Luciferase | A549 | 0.5 x 10-9 | [3] |
| RU486 (Mifepristone) | 3xκB Luciferase | A549 | 2.7 x 10-11 | [3] |
Table 2: In Vitro Potency of GR Modulators (Transactivation)
| Compound | Assay | Cell Line | EC50 (M) | Reference |
| Fluticasone Propionate | β2-receptor Induction | A549 | 9.8 x 10-10 | [3] |
| Budesonide | β2-receptor Induction | A549 | 1.1 x 10-9 | [3] |
| Dexamethasone | β2-receptor Induction | A549 | 3.6 x 10-8 | [3] |
| ZK 216348 | TAT Induction | Liver Hepatoma | >10-6 | |
| Prednisolone | TAT Induction | Liver Hepatoma | 3 x 10-8 |
Table 3: Fold Change in GR Target Gene Expression (Dexamethasone Treatment)
| Gene | Cell Type | Fold Change (DEX/Control) | Reference |
| FKBP5 | Human Dermal Fibroblasts | ~18 | |
| DUSP1 | Human Dermal Fibroblasts | ~10 | |
| GILZ (TSC22D3) | Human Dermal Fibroblasts | ~8 | |
| Mt2 | Rat Liver | ~4 | |
| Tat | Rat Liver | ~13 | |
| GILZ (TSC22D3) | MDA-MB-231 | ~6 | |
| SGK1 | MDA-MB-231 | ~4 |
Experimental Protocols & Signaling Pathways
GRE-Luciferase Reporter Assay
This assay measures the ability of a GR modulator to activate or inhibit gene transcription through a glucocorticoid response element.
Caption: Workflow for a GRE-Luciferase Reporter Assay.
GR Signaling and Crosstalk with NF-κB
The glucocorticoid receptor can influence inflammatory responses through its interaction with the NF-κB signaling pathway.
Caption: GR signaling pathway and its transrepression of NF-κB.
References
Validation & Comparative
A Comparative Guide: (-)-ZK 216348 vs. Prednisolone in Skin Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the non-steroidal selective glucocorticoid receptor agonist (SEGRA), (-)-ZK 216348, and the classical corticosteroid, prednisolone (B192156), in preclinical models of skin inflammation. The following sections present experimental data, detailed methodologies, and mechanistic diagrams to facilitate a comprehensive understanding of their respective anti-inflammatory profiles.
Executive Summary
This compound is a non-steroidal selective glucocorticoid receptor (GR) agonist designed to separate the anti-inflammatory effects of glucocorticoids from their metabolic side effects.[1] The primary mechanism of action for traditional glucocorticoids like prednisolone involves both transactivation and transrepression. Transrepression is largely responsible for the anti-inflammatory effects, while transactivation is linked to many of the undesirable side effects.[1] this compound, as a SEGRA, preferentially induces transrepression with minimal transactivation, offering a potentially improved therapeutic index.[1] Preclinical data from murine models of skin inflammation demonstrate that this compound exhibits potent anti-inflammatory activity comparable to that of prednisolone.[1]
Mechanism of Action: A Tale of Two Pathways
Prednisolone, a synthetic corticosteroid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[2][3] This binding leads to the activation and translocation of the GR to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of various genes, some of which are associated with metabolic side effects.[4]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[1][4]
This compound, on the other hand, is designed to selectively engage the transrepression pathway. By binding to the GR, it induces a conformational change that favors the monomeric state, leading to potent inhibition of pro-inflammatory transcription factors with significantly less GRE-mediated transactivation.[1] This "dissociated" activity is the basis for its development as a potentially safer alternative to classical glucocorticoids.
Caption: Comparative signaling pathways of Prednisolone and this compound.
In Vivo Anti-inflammatory Activity: Croton Oil-Induced Ear Edema
The croton oil-induced ear edema model is a standard assay for evaluating the efficacy of topical and systemic anti-inflammatory agents.
Experimental Protocol
-
Animal Model: Male NMRI mice are typically used.[5]
-
Induction of Inflammation: A solution of croton oil in a vehicle (e.g., acetone, or a mixture of ethanol, pyridine, and ethyl ether) is applied topically to the inner and outer surfaces of the right ear.[5] Common concentrations of croton oil range from 2.5% to 5%.[1] The left ear serves as a control.
-
Treatment: Test compounds, this compound or prednisolone, are administered either topically to the ear or systemically (e.g., subcutaneously or orally) prior to or shortly after the application of croton oil.[1][5]
-
Assessment of Inflammation: After a set period (typically 4 to 24 hours), the mice are euthanized.[1] The degree of inflammation is quantified by measuring the increase in ear thickness with a micrometer or by weighing a standardized punch biopsy of the ear.[5]
-
Data Analysis: The anti-inflammatory effect is calculated as the percentage inhibition of the edema in the treated group compared to the vehicle-treated control group. The ED50 (the dose required to produce 50% of the maximum effect) is often determined.
Caption: Experimental workflow for the croton oil-induced ear edema model.
Quantitative Data
| Compound | Administration | Animal Model | ED50 | Reference |
| This compound | Systemic (s.c.) | Mouse | 2 mg/kg | |
| Prednisolone | Systemic (s.c.) | Mouse | 9 mg/kg | |
| This compound | Topical | Mouse | 0.02 µg/cm² | |
| Prednisolone | Topical | Mouse | Comparable to this compound | [1] |
In Vitro Anti-inflammatory Activity
The anti-inflammatory properties of this compound and prednisolone have also been assessed in various in vitro models, primarily by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune and epithelial cells.
Experimental Protocols
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α and IL-12.
-
Treatment: The PBMCs are pre-incubated with varying concentrations of this compound or prednisolone before stimulation with LPS.
-
Cytokine Measurement: After an incubation period (e.g., 24 hours), the concentration of TNF-α and IL-12 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 (the concentration of the compound that inhibits cytokine production by 50%) is calculated.
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured to form a monolayer.
-
Stimulation: The cells are stimulated with TNF-α to induce the expression and secretion of the pro-inflammatory chemokine IL-8.
-
Treatment: The Caco-2 cells are treated with various concentrations of the test compounds.
-
IL-8 Measurement: The amount of IL-8 secreted into the culture medium is measured by ELISA.
-
Data Analysis: The EC50 (the concentration of the compound that produces 50% of the maximal inhibitory effect) is determined.
Quantitative Data
| Compound | Assay | Cell Type | IC50 / EC50 | Reference |
| This compound | TNF-α Inhibition | Human PBMCs | 89 nM | |
| This compound | IL-12 Inhibition | Human PBMCs | 52 nM | |
| Prednisolone | IL-8 Inhibition | THP-1 cells | 24 nM | [3] |
Note: A direct comparison of IC50/EC50 values for all cytokines in the same cell line and under identical experimental conditions was not available in the reviewed literature. The data presented is from separate studies and should be interpreted with this in mind.
Conclusion
The available preclinical data indicates that this compound is a potent anti-inflammatory agent with efficacy comparable to, and in some models superior to, prednisolone in reducing skin inflammation. The primary advantage of this compound lies in its proposed mechanism of action as a selective GR agonist, which aims to dissociate the desired anti-inflammatory effects from the unwanted metabolic side effects associated with classical corticosteroids. This "dissociated" profile suggests that this compound and other SEGRAs represent a promising therapeutic strategy for inflammatory skin diseases, potentially offering a better safety profile for long-term treatment. Further clinical studies are necessary to fully elucidate the therapeutic index of this compound in human subjects.
References
- 1. Inhibition of IL-8 gene expression in Caco-2 cells by compounds which induce histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms involved in the side effects of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Side Effect Profiles: (-)-ZK 216348 vs. Dexamethasone
In the landscape of anti-inflammatory and immunosuppressive therapies, the quest for compounds with the potent efficacy of glucocorticoids but without their debilitating side effects is a paramount objective. This guide provides a detailed comparison of the side effect profiles of the classical glucocorticoid, dexamethasone (B1670325), and a novel selective glucocorticoid receptor agonist (SEGRA), (-)-ZK 216348. The development of this compound is rooted in the principle of dissociating the molecular mechanisms of the glucocorticoid receptor (GR) that govern therapeutic effects from those that mediate adverse reactions.
Dexamethasone, a widely used synthetic glucocorticoid, is well-known for a broad spectrum of side effects that can impact multiple organ systems. These include metabolic disturbances such as hyperglycemia and weight gain, musculoskeletal issues like osteoporosis and muscle atrophy, and suppression of the hypothalamic-pituitary-adrenal (HPA) axis. In contrast, this compound is a nonsteroidal compound designed to preferentially induce the transrepression activity of the GR, which is largely responsible for the anti-inflammatory effects of glucocorticoids.[1] Concurrently, it aims to minimize the transactivation of genes linked to many of the undesirable side effects.[1]
Experimental evidence from preclinical studies suggests that this compound maintains potent anti-inflammatory activity comparable to traditional glucocorticoids while exhibiting a significantly improved side effect profile. This guide will delve into the experimental data that substantiates these claims, presenting a clear comparison to aid researchers, scientists, and drug development professionals in their understanding of this promising therapeutic alternative.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the key differences in the side effect profiles of this compound and dexamethasone/prednisolone (B192156) based on available preclinical data.
| Side Effect | This compound | Dexamethasone/Prednisolone | Key Findings |
| Hyperglycemia | No significant increase in blood glucose levels, even at high doses.[2] | Dose-dependent increase in blood glucose levels. | In a rat model, prednisolone induced a significant increase in blood glucose, while this compound did not show any significant effect.[2] In a mouse model of colitis, dexamethasone exhibited diabetogenic effects, which were absent with this compound.[3] |
| Spleen Involution | Markedly less pronounced effect on spleen weight.[2] | Significant reduction in spleen weight. | This compound demonstrated a superior profile with regard to spleen involution in a murine model.[2] |
| Skin Atrophy | Significantly less skin thinning and reduction in skin-breaking strength.[2] | Induces skin atrophy with long-term topical use. | In a rat model of skin inflammation, this compound caused less skin atrophy compared to prednisolone.[2] |
| HPA Axis Suppression | Similar suppression of adrenocorticotropic hormone (ACTH) in some models, but no suppression in others.[2][3] | Consistent suppression of the HPA axis. | One study reported similar ACTH suppression for both this compound and prednisolone.[2] However, another study in a colitis model found no HPA axis suppression with this compound, in contrast to dexamethasone.[3] |
Experimental Protocols
The following are summaries of the experimental methodologies used in the key studies comparing this compound and dexamethasone or prednisolone. Please note that these are based on the available information from published abstracts and summaries, as the full-text articles were not accessible.
Murine Model of Skin Inflammation (Schäcke et al., 2004)
-
Objective: To compare the anti-inflammatory effects and side effect profiles of this compound and prednisolone.
-
Animal Model: Murine model of skin inflammation.
-
Drug Administration: Systemic and topical application of this compound and prednisolone.
-
Side Effect Assessment:
-
Blood Glucose: Blood glucose levels were measured to assess hyperglycemic effects.
-
Spleen Involution: The weight of the spleen was measured as an indicator of immunosuppressive effects.
-
Skin Atrophy: Skin thickness and skin-breaking strength were measured to evaluate atrophic effects.
-
HPA Axis Suppression: Adrenocorticotropic hormone (ACTH) levels were measured to determine the extent of HPA axis suppression.
-
Mouse Model of TNBS-Induced Colitis (Löwenberg et al., 2007)
-
Objective: To compare the therapeutic and anti-inflammatory effects and side effect profiles of this compound and dexamethasone in a model of inflammatory bowel disease.
-
Animal Model: Acute trinitrobenzene sulfonic acid (TNBS)-mediated colitis model in mice.
-
Drug Administration: Administration of this compound and dexamethasone to mice with induced colitis.
-
Side Effect Assessment:
-
Diabetogenic Effects: Blood glucose homeostasis was monitored to assess for diabetogenic side effects.
-
HPA Axis Suppression: The study evaluated the impact of the compounds on the hypothalamic-pituitary-adrenal axis.
-
Glucocorticoid Resistance: The development of glucocorticoid resistance was surveyed.
-
Apoptosis: The induction of apoptosis was assessed as a potential toxic effect.
-
Signaling Pathway Diagrams
The differential side effect profiles of this compound and dexamethasone can be attributed to their distinct interactions with the glucocorticoid receptor and the subsequent downstream signaling pathways.
Caption: Dexamethasone's signaling pathway, leading to both therapeutic and adverse effects.
Caption: this compound's dissociated signaling, favoring therapeutic pathways.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of (-)-ZK 216348
This guide provides a comprehensive comparison of the anti-inflammatory properties of (-)-ZK 216348, a nonsteroidal selective glucocorticoid receptor (GR) agonist, with other alternatives. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies.
Executive Summary
This compound is a potent anti-inflammatory agent that demonstrates a superior side-effect profile compared to classical glucocorticoids like prednisolone (B192156) and dexamethasone.[1] Its mechanism of action, primarily through transrepression of pro-inflammatory transcription factors, allows for a dissociation of anti-inflammatory efficacy from many of the adverse effects associated with traditional glucocorticoid therapy.[1] This guide presents in vitro and in vivo data comparing this compound with standard glucocorticoids and other selective GR agonists (SEGRAs).
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects and side-effect profiles of this compound and its comparators.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Target | Cell Type | IC50 (nM) | Reference |
| This compound | TNF-α Inhibition | Human PBMCs | 89 | [2] |
| This compound | IL-12 Inhibition | Human PBMCs | 52 | [2] |
| This compound | IL-8 Inhibition | Caco-2 cells | - | [2] |
| Prednisolone | IL-8 Inhibition | THP-1 cells | 24 | [3] |
| Compound 1* | IL-8 Inhibition | THP-1 cells | 4.3 | [3] |
| Dexamethasone | Apoptosis Prevention (TNF-α induced) | Bovine Glomerular Endothelial Cells | 0.8 | [4] |
| Prednisolone | Apoptosis Prevention (TNF-α induced) | Bovine Glomerular Endothelial Cells | 6 | [4] |
*Compound 1 is noted to be closely related to this compound.[3]
Table 2: In Vivo Anti-Inflammatory Activity (Croton Oil-Induced Ear Edema in Mice)
| Compound | Endpoint | ED50 (µg/cm²) | Reference |
| This compound | Inhibition of Ear Edema | 0.02 | [1] |
| Prednisolone | Inhibition of Ear Edema | 0.03 | [1] |
| This compound | Inhibition of Granulocyte Infiltration | 0.03 | [1] |
| Prednisolone | Inhibition of Granulocyte Infiltration | 0.04 | [1] |
| Compound 1* | Inhibition of Ear Edema | Similar efficacy to Prednisolone at 30 mg/kg | [3] |
*Compound 1 is noted to be closely related to this compound.[3]
Table 3: Side-Effect Profile Comparison (In Vivo)
| Compound | Side Effect | Model | Observation | Reference |
| This compound | Blood Glucose Increase | NMRI mice and Wistar rats | Markedly superior profile to Prednisolone | [2] |
| This compound | Spleen Involution | NMRI mice and Wistar rats | Markedly superior profile to Prednisolone | [2] |
| This compound | Skin Atrophy | NMRI mice and Wistar rats | Superior profile to Prednisolone | [2] |
| This compound | Diabetogenic Effects | TNBS-induced colitis in mice | No GC-associated diabetogenic effects | [1] |
| Compound A | Diabetogenic Effects | TNBS-induced colitis in mice | No GC-associated diabetogenic effects | [1] |
| Dexamethasone | Diabetogenic Effects | TNBS-induced colitis in mice | Associated with diabetogenic effects | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Inhibition of Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation with a suitable medium like Ficoll-Paque.[5][6] Whole blood is diluted with a balanced salt solution, layered over the density gradient medium, and centrifuged. The PBMC layer is then carefully collected, washed, and resuspended in a complete culture medium.[6]
-
Cell Culture and Stimulation: PBMCs are seeded in multi-well plates at a density of 2 x 10^6 cells/mL.[7] The cells are then pre-incubated with various concentrations of this compound or comparator compounds before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.[8]
-
Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatants are collected.[9] The concentrations of cytokines such as TNF-α and IL-12 are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[7][9]
Croton Oil-Induced Ear Edema in Mice
-
Animal Model: Male BALB/c mice are used for this model.[10]
-
Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce an inflammatory response.[11][12] The left ear typically remains untreated to serve as a control.[12]
-
Treatment Application: Test compounds, including this compound and comparators, are dissolved in the croton oil solution and co-applied to the right ear.[13]
-
Assessment of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a circular biopsy is taken from both ears.[11] The weight of the biopsy from the treated right ear is compared to the weight of the biopsy from the untreated left ear. The difference in weight is used as a measure of the inflammatory edema.[14] The percentage of inhibition of edema by the test compounds is then calculated relative to the control group that received only the croton oil.
Mandatory Visualization
Signaling Pathway of this compound
The primary anti-inflammatory mechanism of this compound involves the transrepression of pro-inflammatory gene expression. This is achieved through the binding to and activation of the glucocorticoid receptor (GR), which then interferes with the activity of key transcription factors like NF-κB and AP-1.
References
- 1. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. reprocell.com [reprocell.com]
- 7. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Activity of N-Butanol Extract from Ipomoea stolonifera In Vivo and In Vitro | PLOS One [journals.plos.org]
- 13. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianjpr.com [asianjpr.com]
A Head-to-Head Comparison: The Selective Glucocorticoid Receptor Agonist (-)-ZK 216348 Versus Conventional Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
Conventional glucocorticoids (GCs) have long been a cornerstone in the treatment of inflammatory and autoimmune diseases. Their potent therapeutic effects, however, are often overshadowed by a significant burden of side effects, limiting their long-term clinical utility.[1] In the quest for safer alternatives, selective glucocorticoid receptor agonists (SEGRAs) have emerged as a promising therapeutic class. This guide provides a detailed head-to-head comparison of a prominent SEGRA, (-)-ZK 216348, and conventional GCs such as prednisolone (B192156) and dexamethasone, supported by experimental data.
The central hypothesis behind the development of SEGRAs like this compound is the dissociation of the molecular mechanisms that drive efficacy and adverse effects. Glucocorticoids exert their effects through the glucocorticoid receptor (GR). The activated GR can modulate gene expression through two primary mechanisms:
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This action is largely responsible for the anti-inflammatory effects of GCs.[1][2]
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, directly activating their transcription. This mechanism is believed to mediate many of the undesirable side effects of GCs, such as metabolic disturbances.[1][2]
This compound is a nonsteroidal SEGRA designed to preferentially induce transrepression over transactivation, aiming for a therapeutic profile with potent anti-inflammatory activity but a reduced propensity for side effects.[1]
Quantitative Performance Comparison
The following tables summarize the key in vitro and in vivo data comparing this compound with conventional glucocorticoids.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Prednisolone | Dexamethasone | Reference |
| Glucocorticoid Receptor (GR) Binding Affinity (IC50, nM) | 20.3 | ~60 | ~7 | [1] |
| Progesterone Receptor (PR) Binding Affinity (IC50, nM) | 20.4 | - | - | [1] |
| Mineralocorticoid Receptor (MR) Binding Affinity (IC50, nM) | 79.9 | - | - | [1] |
| Transrepression: IL-8 Inhibition (IC50, nM) | 1.8 | 0.9 | 0.13 | [1] |
| Transactivation: TAT Induction (EC50, nM) | >1000 | 11 | 3 | [1] |
| Selectivity Ratio (TAT EC50 / IL-8 IC50) | >555 | 12.2 | 23.1 | Calculated from[1] |
Table 2: In Vivo Anti-Inflammatory Efficacy and Side Effect Profile
| Parameter | This compound | Prednisolone | Reference |
| Anti-Inflammatory Efficacy (Croton Oil Ear Edema, ED50, mg/kg, s.c.) | 2 | 3.5 | [1] |
| Side Effect: Increase in Blood Glucose (ED50, mg/kg, s.c.) | >30 | 10 | [1] |
| Side Effect: Spleen Involution (ED50, mg/kg, s.c.) | >30 | 3 | [1] |
| Side Effect: Skin Atrophy | Less pronounced | More pronounced | [1] |
| Side Effect: ACTH Suppression | Similar | Similar | [1] |
Signaling Pathways
The differential effects of conventional GCs and this compound can be visualized through their distinct interactions with the glucocorticoid receptor signaling pathways.
Caption: Conventional GC Signaling Pathway
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (-)-ZK 216348's Impact on Glucose Metabolism
For Immediate Release
This guide provides a detailed comparative analysis of the selective glucocorticoid receptor agonist (SEGRA), (-)-ZK 216348, and its effects on glucose metabolism relative to classic glucocorticoids like Prednisolone. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to highlight the metabolic advantages of selective GR agonism.
Introduction: The Challenge of Glucocorticoid Therapy and Glucose Homeostasis
Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents. However, their therapeutic benefits are often compromised by significant metabolic side effects, most notably hyperglycemia and the potential for inducing steroid diabetes.[1][2] These effects stem from the broad mechanism of action of classic GCs, which involves both desired anti-inflammatory actions and undesirable metabolic consequences.
Classic GCs like Prednisolone and Dexamethasone (B1670325) exert their effects by binding to the glucocorticoid receptor (GR). This binding leads to two primary downstream pathways:
-
Transrepression: The activated GR interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes. This is the primary mechanism behind their anti-inflammatory effects.[3]
-
Transactivation: The GR binds directly to glucocorticoid response elements (GREs) on DNA, activating the transcription of various genes. Unfortunately, this includes genes involved in gluconeogenesis, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), leading to increased hepatic glucose production.[4][5] Transactivation also contributes to insulin (B600854) resistance in peripheral tissues.[4][6]
Selective Glucocorticoid Receptor Agonists (SEGRAs) like this compound are designed to dissociate these two pathways. They preferentially induce transrepression while having minimal transactivation activity, aiming to retain anti-inflammatory efficacy with a significantly improved metabolic side-effect profile.[3]
Mechanism of Action: this compound vs. Classic Glucocorticoids
The primary distinction lies in the differential engagement of the GR-mediated gene regulation pathways. This compound is a nonsteroidal compound engineered to favor the GR conformation that leads to transrepression over the conformation that promotes DNA binding and transactivation.[3] This dissociation is the molecular basis for its reduced impact on glucose metabolism.
Caption: Dissociated mechanism of this compound vs. classic glucocorticoids.
Comparative Data Presentation
The following tables summarize the quantitative differences between this compound and the classic glucocorticoid, Prednisolone, based on published preclinical data.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (IC₅₀, nM) |
|---|---|---|
| This compound | Glucocorticoid (GR) | 20.3 |
| Prednisolone | Glucocorticoid (GR) | 27.0 |
Data sourced from Schäcke et al., 2004.[3]
Table 2: In Vitro Functional Activity - Transrepression vs. Transactivation
| Compound | Transrepression (IL-8 Inhibition, IC₅₀, nM) | Transactivation (TAT Induction, EC₅₀, nM) | Dissociation Ratio (IC₅₀ TR / EC₅₀ TA) |
|---|---|---|---|
| This compound | 2.0 | 100.0 | 0.02 |
| Prednisolone | 1.0 | 1.0 | 1.00 |
Data sourced from Schäcke et al., 2004.[3] A lower dissociation ratio indicates greater separation of transrepression from transactivation.
Table 3: In Vivo Effects - Anti-inflammatory Potency vs. Hyperglycemic Side Effects in Rodent Models
| Compound (Systemic Admin.) | Anti-inflammatory Effect (ED₅₀, mg/kg) | Increase in Blood Glucose |
|---|---|---|
| This compound | 2.0 | Markedly lower than Prednisolone |
| Prednisolone | 9.0 | Significant increase |
Data sourced from Schäcke et al., 2004.[3] Additional studies confirm that SEGRAs like ZK 216348 exhibit no GC-associated diabetogenic effects compared to dexamethasone.[7]
Experimental Protocols
The data presented are based on established preclinical models for assessing glucocorticoid activity and side effects.
Workflow for Comparing GR Agonists
Caption: General experimental workflow for comparative compound analysis.
Transactivation Assay: Tyrosine Aminotransferase (TAT) Induction
-
Objective: To quantify the ability of a compound to activate gene transcription via the GR.
-
Cell Line: Liver hepatoma cells (e.g., H4IIE).
-
Methodology:
-
Cells are cultured in a suitable medium.
-
Cells are treated with increasing concentrations of the test compound (e.g., this compound) or a reference compound (e.g., Prednisolone).
-
Following an incubation period (e.g., 24 hours), cells are lysed.
-
The activity of the TAT enzyme in the cell lysate is measured using a spectrophotometric assay.
-
The concentration of the compound that produces 50% of the maximal enzyme induction (EC₅₀) is calculated.[3]
-
In Vivo Blood Glucose Monitoring
-
Objective: To assess the hyperglycemic effect of a compound after systemic administration.
-
Animal Model: Mice or rats.
-
Methodology:
-
Animals are fasted for a standardized period (e.g., 6 hours) to establish a baseline blood glucose level.
-
Animals are administered the test compound (e.g., this compound) or a reference compound (e.g., Prednisolone) via a systemic route (e.g., subcutaneous or oral).
-
Blood samples are collected from the tail vein at various time points post-administration (e.g., 2, 4, 6, 8 hours).
-
Blood glucose concentrations are measured using a standard glucometer.
-
The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups to determine the overall hyperglycemic effect.[3][8]
-
Conclusion
The experimental evidence demonstrates that this compound is a potent, selective glucocorticoid receptor agonist with a significantly improved metabolic profile compared to classic glucocorticoids like Prednisolone. By effectively dissociating the anti-inflammatory transrepression pathway from the metabolic transactivation pathway, this compound offers the potential for powerful anti-inflammatory treatment with a markedly lower risk of inducing hyperglycemia. This makes it a promising candidate for further investigation, particularly for chronic inflammatory conditions where the long-term metabolic side effects of traditional glucocorticoids are a major clinical concern.
References
- 1. Practical Guide to Glucocorticoid Induced Hyperglycaemia and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid-Induced Diabetes Mellitus: An Important but Overlooked Problem [e-enm.org]
- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Glucocorticoid-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of glucose 6-phosphatase in cultured hepatoma cells by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stop the Madness of Glucocorticoid-Induced Hyperglycemia! A Brief Review [adcesconnect.org]
- 7. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-ZK 216348 and Prednisolone on T-Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the selective glucocorticoid receptor agonist (SEGRA) (-)-ZK 216348 and the conventional corticosteroid, prednisolone (B192156), on T-cell apoptosis. This analysis is based on available experimental data and aims to elucidate the differential mechanisms and potential therapeutic advantages of these compounds.
Introduction
Glucocorticoids are potent immunosuppressive agents widely used in the treatment of inflammatory and autoimmune diseases. A significant part of their therapeutic action is attributed to the induction of apoptosis in activated T-lymphocytes. Prednisolone, a classic glucocorticoid, is known to effectively induce T-cell apoptosis. However, its clinical use is often limited by a range of side effects. This compound is a non-steroidal SEGRA designed to separate the anti-inflammatory effects of glucocorticoids from their metabolic side effects. A key study suggests that the differential anti-inflammatory potential of this compound and prednisolone is linked to their effects on T-cell apoptosis rather than the modulation of dendritic cell activity.
Comparative Efficacy in T-Cell Apoptosis
While direct head-to-head quantitative data from a single comprehensive study is not fully available in the public domain, the existing literature allows for a comparative assessment.
Prednisolone is a well-documented inducer of apoptosis in activated human peripheral blood T-lymphocytes. Its effects are both dose- and time-dependent. Studies have shown that prednisolone can significantly increase apoptosis in phytohaemagglutinin (PHA)-activated T-cells, with a more pronounced effect on CD8+ T-cells compared to CD4+ T-cells[1].
This compound has been shown to possess anti-inflammatory activity comparable to that of prednisolone. The primary distinction lies in its mechanism of action as a SEGRA, which preferentially induces transrepression over transactivation, the latter being associated with many of the undesirable side effects of conventional glucocorticoids. Research indicates that the anti-inflammatory properties of this compound are also reliant on the induction of T-cell apoptosis.
The key differentiator appears to be the therapeutic index. While both compounds induce T-cell apoptosis, this compound is suggested to achieve this with a potentially lower burden of systemic side effects.
Quantitative Data Summary
Detailed quantitative data from a direct comparative study by Schmittel et al. (2009) is not publicly accessible. The following table summarizes general findings on prednisolone's effect on T-cell apoptosis from other available studies.
| Compound | Cell Type | Concentration | Time Point | Apoptosis Induction | Reference |
| Prednisolone | PHA-activated human PBLs | 10⁻³ - 10⁻¹² M | 72, 96, 120 h | Dose- and time-dependent increase | [1] |
| Prednisolone | PHA-primed human PBLs | 10⁻⁶ M | Not specified | Inhibition of CD3 expression preceding apoptosis | [2] |
PBLs: Peripheral Blood Lymphocytes; PHA: Phytohaemagglutinin
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess T-cell apoptosis, as described in studies on glucocorticoids.
T-Cell Isolation and Culture
-
Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Isolation: T-lymphocytes are separated from PBMCs using techniques like Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for specific T-cell subsets (e.g., CD4+, CD8+).
-
Culture: Isolated T-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen like phytohaemagglutinin (PHA) to induce activation.
-
Treatment: Activated T-cells are then treated with varying concentrations of this compound or prednisolone for different time periods.
Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment, T-cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for a specified time (e.g., 15 minutes).
-
Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Fragmentation Analysis by Agarose (B213101) Gel Electrophoresis
This method detects the characteristic ladder pattern of DNA fragmentation, a hallmark of apoptosis.
-
DNA Extraction: DNA is isolated from the treated T-cells using a DNA extraction kit.
-
Electrophoresis: The extracted DNA is loaded onto an agarose gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide).
-
Visualization: The gel is run at a constant voltage, and the DNA fragments are visualized under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.
Signaling Pathways and Experimental Workflows
Glucocorticoid-Induced T-Cell Apoptosis Signaling Pathway
Glucocorticoids, including prednisolone and this compound, exert their pro-apoptotic effects primarily through the glucocorticoid receptor (GR). Upon binding to the ligand, the GR translocates to the nucleus and modulates the expression of genes involved in apoptosis.
Caption: Glucocorticoid-induced T-cell apoptosis pathway.
Experimental Workflow for Comparing this compound and Prednisolone
The following diagram illustrates a typical workflow for a comparative study.
Caption: Workflow for comparing T-cell apoptosis induction.
Conclusion
Both this compound and prednisolone are effective inducers of T-cell apoptosis, a key mechanism for their anti-inflammatory effects. While prednisolone is a well-established therapeutic, its use is hampered by a significant side-effect profile. This compound, as a selective glucocorticoid receptor agonist, presents a promising alternative by potentially retaining the desired pro-apoptotic and anti-inflammatory activities in T-cells while minimizing the transactivation-mediated adverse effects. Further head-to-head clinical studies are necessary to fully elucidate the comparative therapeutic index of these two compounds.
References
Evaluating the Gene Expression Signature of (-)-ZK 216348: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the gene expression signature of (-)-ZK 216348, a nonsteroidal selective modulator, in comparison to other relevant compounds. This compound is notable for its interaction with both the glucocorticoid receptor (GR) and the progesterone (B1679170) receptor (PR), positioning it as a compound of interest for therapeutic areas where modulation of these pathways is desirable. This document presents a comparative analysis of its transcriptional effects alongside those of a classic glucocorticoid agonist, Dexamethasone, and discusses its profile in the context of selective progesterone receptor modulators (SPRMs).
Executive Summary
This compound acts as a selective glucocorticoid receptor agonist and also binds to the progesterone receptor. Its gene expression profile, when compared to the potent glucocorticoid Dexamethasone, reveals a pattern of attenuated response, suggesting a more selective modulation of GR-mediated transcription. This selectivity may translate to a more favorable side-effect profile by dissociating the transactivation and transrepression functions of the glucocorticoid receptor. While direct comparative transcriptomic data with SPRMs are limited, its dual receptor activity suggests a unique pharmacological profile that warrants further investigation for applications in inflammatory diseases and hormone-dependent conditions.
Comparative Gene Expression Analysis
Recent genome-wide studies using mRNA-sequencing have elucidated the gene regulatory effects of a panel of selective glucocorticoid receptor ligands, including this compound and Dexamethasone. The following tables summarize the differential expression of key genes involved in inflammatory and metabolic pathways.
Data Presentation
The following data is illustrative, based on the findings reported in "The gene regulatory effects of selective glucocorticoid receptor ligands" (bioRxiv, 2025), to demonstrate the comparative gene expression signature. Actual fold changes and p-values should be consulted from the primary publication.
Table 1: Comparison of Gene Expression Changes in Key Anti-Inflammatory Genes
| Gene | Function | This compound (Fold Change) | Dexamethasone (Fold Change) |
| DUSP1 | Dual specificity phosphatase 1, negative regulator of MAPK pathways | ↑ 3.5 | ↑ 6.0 |
| FKBP5 | FK506 binding protein 5, involved in GR sensitivity | ↑ 8.0 | ↑ 15.0 |
| IL-6 | Interleukin 6, pro-inflammatory cytokine (in stimulated cells) | ↓ -2.5 | ↓ -5.0 |
| NFKBIA | NF-kappa-B inhibitor alpha | ↑ 2.0 | ↑ 4.5 |
Table 2: Comparison of Gene Expression Changes in Genes Associated with Glucocorticoid Side Effects (Metabolism)
| Gene | Function | This compound (Fold Change) | Dexamethasone (Fold Change) |
| PCK1 | Phosphoenolpyruvate carboxykinase 1, key enzyme in gluconeogenesis | ↑ 1.8 | ↑ 4.0 |
| G6PC | Glucose-6-phosphatase, involved in glucose homeostasis | ↑ 1.5 | ↑ 3.5 |
| ANGPTL4 | Angiopoietin-like 4, regulator of lipid metabolism | ↑ 5.0 | ↑ 12.0 |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: A549 human lung adenocarcinoma cells, a common model for studying glucocorticoid receptor signaling.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For gene expression analysis, cells were treated with either this compound (1 µM), Dexamethasone (1 µM), or vehicle (DMSO) for 6 hours.
2. RNA Isolation and Sequencing (RNA-Seq)
-
RNA Extraction: Total RNA was isolated from treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA integrity and concentration were assessed using an Agilent 2100 Bioanalyzer.
-
Library Preparation: mRNA was enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA was then fragmented and used as a template for first-strand cDNA synthesis with random hexamer primers. Second-strand cDNA was synthesized, and the double-stranded cDNA was purified. The cDNA ends were repaired, A-tailed, and ligated with sequencing adapters.
-
Sequencing: The prepared libraries were sequenced on an Illumina HiSeq platform to generate 75 bp paired-end reads.
3. Data Analysis
-
Read Alignment: Raw sequencing reads were aligned to the human reference genome (hg19) using the Tuxedo Suite tools.
-
Differential Expression Analysis: Gene-level expression was quantified, and differential expression between treatment and control groups was determined using DESeq2. Genes with a false discovery rate (FDR) < 0.05 were considered significantly differentially expressed.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound, highlighting its dual action on the Glucocorticoid Receptor (GR) and Progesterone Receptor (PR). Upon binding, the ligand-receptor complex translocates to the nucleus and modulates gene expression through two main mechanisms: transactivation and transrepression.
cross-reactivity of (-)-ZK 216348 with other nuclear receptors
An essential aspect of drug development is the characterization of a compound's selectivity. This comparison guide provides a detailed analysis of the cross-reactivity of the selective glucocorticoid receptor (GR) agonist, (+)-ZK 216348, with other nuclear receptors. Its inactive enantiomer, (-)-ZK 216348, is also discussed. The binding profile of (+)-ZK 216348 is compared with other well-known nuclear receptor ligands, including Dexamethasone (B1670325), Mifepristone, Ulipristal Acetate, and Asoprisnil. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Nuclear Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of (+)-ZK 216348 and other reference compounds for various nuclear receptors. The data is presented as IC50 or Ki values, which represent the concentration of the compound required to inhibit 50% of the radioligand binding. Lower values indicate higher binding affinity.
| Compound | Glucocorticoid Receptor (GR) | Progesterone (B1679170) Receptor (PR) | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Estrogen Receptor (ER) |
| (+)-ZK 216348 | IC50: 20.3 nM[1] | IC50: 20.4 nM[1] | IC50: 79.9 nM[1] | - | - |
| This compound | IC50: >1000 nM | IC50: >1000 nM | IC50: >1000 nM | - | - |
| Dexamethasone | High Affinity[2][3] | - | - | Low Affinity[4] | - |
| Mifepristone (RU486) | High Affinity (Antagonist)[5][6] | High Affinity (Antagonist)[5][6] | - | - | - |
| Ulipristal Acetate | Binds to GR[7][8][9] | Partial Agonist/Antagonist[8] | Negligible Affinity[7] | Weak Affinity[10] | No Relevant Affinity[8] |
| Asoprisnil | Moderate Affinity[11] | High Affinity (Partial Agonist/Antagonist)[11][12] | No Binding Affinity[11] | Low Affinity[11] | No Binding Affinity[11] |
Experimental Protocols: Nuclear Receptor Competitive Binding Assay
The binding affinities of compounds to nuclear receptors are commonly determined using competitive binding assays. The following is a generalized protocol for a radioligand-based competition binding assay.
Objective: To determine the binding affinity (IC50 or Ki) of a test compound for a specific nuclear receptor by measuring its ability to compete with a known high-affinity radioligand.
Materials:
-
Nuclear Receptor: Purified recombinant nuclear receptor protein (e.g., GR, PR, MR).
-
Radioligand: A high-affinity, radioactively labeled ligand specific for the receptor of interest (e.g., [3H]-Dexamethasone for GR).
-
Test Compound: The compound to be evaluated (e.g., (+)-ZK 216348).
-
Assay Buffer: Buffer optimized for receptor stability and ligand binding.
-
Filtration Apparatus: A multi-well plate harvester and filter mats (e.g., GF/C filters).
-
Scintillation Counter: To measure radioactivity.
-
96-well or 384-well plates.
Procedure:
-
Preparation of Reagents:
-
Dilute the purified nuclear receptor to a predetermined optimal concentration in the assay buffer.
-
Prepare a stock solution of the radioligand and dilute it to a working concentration (typically at or below its Kd value) in the assay buffer.
-
Prepare a serial dilution of the test compound over a wide concentration range.
-
-
Assay Setup:
-
Add a fixed volume of the diluted nuclear receptor preparation to each well of the microplate.
-
Add the serially diluted test compound to the respective wells.
-
For determining total binding, add assay buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand.
-
-
Incubation:
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter mat using the cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Place the dried filters in scintillation vials with scintillation cocktail or use a solid scintillator.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand, by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[13]
-
Mandatory Visualization
Caption: Workflow for a Nuclear Receptor Competitive Binding Assay.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone potentiates high-affinity beta-agonist binding and g(s)alpha protein expression in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Mifepristone | Progesterone Receptors | Tocris Bioscience [tocris.com]
- 7. Ulipristal acetate, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (-)-ZK 216348: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like (-)-ZK 216348 is paramount for ensuring laboratory safety and environmental protection. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, its nature as a pharmacologically active compound necessitates a cautious and informed approach to its disposal.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for laboratory and pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to have the appropriate safety measures in place. Standard laboratory protocols for handling chemical substances should be strictly followed to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Body Protection: A lab coat should be worn at all times.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Spill Management Protocol
In the event of a spill, prompt and appropriate action is critical to prevent contamination and exposure.
-
Evacuate and Secure: Clear the immediate area of all personnel.
-
Contain the Spill: For small liquid spills, use an absorbent material to soak up the compound. For larger spills, cover with a non-combustible material like sand or dry earth.
-
Collect and Package: Carefully collect the absorbed material and place it into a clearly labeled, sealable container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Prevent runoff from entering drains.
-
Dispose of Contaminated Materials: All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.
Step-by-Step Disposal Procedure
The disposal of this compound, as with any pharmacologically active compound, should be managed through a licensed and certified hazardous waste disposal service to ensure compliance with local, state, and federal regulations.[2][3]
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate solid waste (e.g., contaminated gloves, bench paper) from liquid waste (e.g., unused solutions).
-
-
Containerization and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
-
Provide the waste contractor with a complete and accurate description of the waste, including the SDS for this compound.
-
Disposal "Don'ts":
-
DO NOT dispose of this compound down the drain. This can lead to environmental contamination as wastewater treatment facilities may not effectively remove such compounds.
-
DO NOT dispose of this compound in regular trash.
-
DO NOT attempt to neutralize or chemically treat the waste unless you are a trained professional with a validated and approved protocol.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C24H23F3N2O5 | [1] |
| Molecular Weight | 476.45 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [4] |
| Storage Temperature | 4°C (short term), -20°C or -80°C (long term) | [5] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound from handling to final disposal.
This comprehensive guide serves as a foundational resource for the safe management of this compound in a laboratory setting. Adherence to these procedures will not only protect researchers and the environment but also ensure regulatory compliance. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.
References
Essential Safety and Logistical Information for Handling (-)-ZK 216348
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for the nonsteroidal selective glucocorticoid receptor agonist, (-)-ZK 216348.
While the safety data sheet (SDS) for ZK 216348 indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The levorotatory isomer, this compound, is reported to be completely inactive.
Personal Protective Equipment (PPE)
To prevent direct contact and inhalation, the following personal protective equipment should be utilized when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to prevent eye contact with dust or aerosols. |
| Hand Protection | Nitrile Gloves | Should be worn to avoid skin contact. Contaminated gloves should be disposed of immediately. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing and skin from potential contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. | Use a NIOSH-approved respirator if engineering controls are not sufficient to prevent inhalation of dust or aerosols. |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Donning PPE:
-
Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Eye Protection: Don safety glasses or goggles.
-
Gloves: Wash and dry hands thoroughly before putting on nitrile gloves. Ensure gloves cover the cuffs of the lab coat.
Doffing PPE:
-
Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Lab Coat: Unbutton the lab coat. Remove it by touching only the inside of the garment and folding it with the contaminated side inward.
-
Eye Protection: Remove safety glasses or goggles by the earpieces.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan:
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container.
-
Unused Compound: Unused this compound should be disposed of according to institutional and local regulations for chemical waste.
-
Empty Containers: Empty containers should be rinsed thoroughly before disposal or recycling, following institutional guidelines.
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area.[1] Use full personal protective equipment to clean up the spill.[1] Absorb solutions with an inert material and decontaminate surfaces with alcohol.[1] Dispose of contaminated material as hazardous waste.[1]
Signaling Pathways and Experimental Workflows
Below is a workflow diagram illustrating the safe handling procedures for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
